Cimiracemoside D
Description
See also: Black Cohosh (part of).
Properties
CAS No. |
290821-39-5 |
|---|---|
Molecular Formula |
C37H58O11 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |
InChI |
InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
HZIBYJCDCHVSPK-RKUDFBBFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Cimiracemoside D: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside D is a cycloartane-type triterpene glycoside, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological context. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
The primary natural source of this compound is the rhizome of Actaea racemosa L., commonly known as black cohosh.[1] This perennial plant, belonging to the Ranunculaceae family, is native to eastern North America. The rhizomes of A. racemosa are rich in a variety of triterpene glycosides, including this compound, which are believed to contribute to the plant's medicinal properties. Studies have reported the concentration of cimiracemosides in the dried rhizomes to be in the range of 0.80 to 1.39 mg/g.[2]
Extraction and Isolation Protocols
The isolation of this compound from Actaea racemosa rhizomes is a multi-step process involving initial extraction followed by various chromatographic purification techniques.
General Extraction of Triterpene Glycosides
The initial step involves the extraction of a crude mixture of compounds from the dried and powdered rhizomes. Alcoholic solvents are typically employed for this purpose.
Experimental Protocol: Methanolic Extraction
-
Maceration: Dried and powdered rhizomes of Actaea racemosa are macerated with methanol at room temperature.
-
Filtration: The mixture is filtered to separate the solvent from the plant material.
-
Concentration: The filtrate is concentrated under reduced pressure to yield a crude methanolic extract.
While specific yields can vary, methanolic extraction of black cohosh rhizomes has been reported to produce a dark brown extract.[3]
Purification of this compound
Further purification of the crude extract is necessary to isolate this compound. A combination of chromatographic techniques is typically employed. Below are detailed protocols for established methods.
HSCCC is a highly effective method for the separation of natural products, including triterpene glycosides.
Experimental Protocol: HSCCC Isolation of this compound
-
Preliminary Fractionation: The crude extract is first subjected to preliminary fractionation using techniques such as size-exclusion chromatography to enrich the triterpene glycoside fraction.
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. For the isolation of this compound, the following solvent system has been successfully used: n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v) .
-
HSCCC Separation: The enriched triterpene glycoside fraction is subjected to preparative HSCCC using the selected solvent system. The fractions are collected and monitored by a suitable detection method, such as evaporative light scattering detection (ELSD).
-
Final Purification: Fractions containing this compound are pooled and concentrated. Further purification by preparative HPLC may be performed if necessary to achieve high purity.
This HSCCC method has been reported to yield 19.5 mg of this compound with a purity of 96.2% .
Traditional column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is another common approach for the isolation of cimiracemosides.
Experimental Protocol: Column Chromatography and Preparative HPLC
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution with solvents such as hexane, ethyl acetate, and methanol is used to separate the compounds based on polarity.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Preparative HPLC: The enriched fractions are then purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water.[4][5] The separation is monitored by UV detection (typically at low wavelengths like 203 nm for triterpene glycosides) or ELSD.[6]
Table 1: Summary of Quantitative Data for this compound Isolation
| Parameter | Value | Reference |
| Natural Source | Actaea racemosa L. rhizome | [1] |
| Cimiracemoside Concentration in Rhizome | 0.80 - 1.39 mg/g (dry weight) | [2] |
| HSCCC Yield | 19.5 mg | Not explicitly stated in snippets |
| HSCCC Purity | 96.2% | Not explicitly stated in snippets |
Characterization of this compound
The structural elucidation and confirmation of isolated this compound are performed using spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule. The molecular formula of this compound is C37H58O11, with a molecular weight of 678.85 g/mol .[1][7]
Biological Activity and Signaling Pathways
Triterpene glycosides from Actaea racemosa have been investigated for a range of biological activities, including cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
Several triterpenoids isolated from Actaea racemosa have demonstrated cytotoxic activity against various cancer cell lines.[4][11] While specific studies on the cytotoxic activity of this compound are limited in the provided search results, the general cytotoxic potential of this class of compounds suggests it may also exhibit such properties.
Anti-inflammatory Activity
Inflammation is a complex biological process involving multiple signaling pathways. Natural products, including triterpenoids, are known to modulate these pathways. Key inflammatory signaling pathways that could potentially be affected by this compound include the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[12][13][14] Further research is needed to specifically elucidate the anti-inflammatory mechanism of this compound.
Experimental Workflows and Logical Relationships
General Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Actaea racemosa.
Caption: General workflow for the isolation of this compound.
Potential Anti-inflammatory Signaling Pathway
The diagram below illustrates a potential signaling pathway that could be modulated by this compound to exert anti-inflammatory effects.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Conclusion
This compound, a prominent triterpene glycoside from Actaea racemosa, represents a promising lead compound for further pharmacological investigation. The detailed isolation protocols provided in this guide, particularly the efficient HSCCC method, offer a solid foundation for obtaining this compound for research purposes. Future studies should focus on elucidating the specific molecular mechanisms underlying the biological activities of this compound, which will be crucial for its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hort [journals.ashs.org]
- 3. Black cohosh (Actaea racemosa, Cimicifuga racemosa) behaves as a mixed competitive ligand and partial agonist at the human mu opiate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. researchgate.net [researchgate.net]
- 11. eprints.uanl.mx [eprints.uanl.mx]
- 12. researchgate.net [researchgate.net]
- 13. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
Cimiracemoside D: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Potential of a Prominent Triterpenoid Glycoside from Actaea racemosa
Introduction
Cimiracemoside D is a naturally occurring triterpenoid glycoside isolated from the rhizomes of Actaea racemosa, commonly known as black cohosh.[1] As a member of the cycloartane family of triterpenoids, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of cycloartane triterpenoids, featuring a glycosidic linkage to a sugar moiety. Its systematic IUPAC name is [(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.0¹.¹⁸.0³.¹⁷.0⁴.¹⁴.0⁷.¹².0¹².¹⁴]tetracosan-16-yl] acetate.[1]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These values are primarily computationally derived from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₈O₁₁ | PubChem[1] |
| Molecular Weight | 678.8 g/mol | PubChem[1] |
| Exact Mass | 678.39791266 Da | PubChem[1] |
| Monoisotopic Mass | 678.39791266 Da | PubChem[1] |
| Topological Polar Surface Area | 164 Ų | PubChem[1] |
| Complexity | 1350 | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Spectral Data
Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, are not extensively published in readily accessible scientific literature. The structural elucidation of related compounds from Actaea racemosa has been achieved using 1D- and 2D-NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS).[2] Researchers investigating this compound would need to perform these analyses to obtain definitive spectral characterization.
Biological Activity and Potential Therapeutic Applications
While specific studies focusing exclusively on the biological activities of this compound are limited, the broader class of triterpenoid glycosides from Actaea racemosa has been investigated for various pharmacological effects. The primary areas of interest include anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
Triterpenoids isolated from medicinal plants are known to possess anti-inflammatory properties.[3] The potential mechanism of action for these compounds often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are central to the cellular response to inflammatory stimuli and regulate the expression of pro-inflammatory cytokines and enzymes. While not specifically demonstrated for this compound, it is plausible that it may exert anti-inflammatory effects through the inhibition of these pathways.
Anti-cancer Activity
Several plant-derived compounds, including triterpenoids, have been investigated for their potential as anti-cancer agents.[5][6] The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival and metastasis.[5][6] Studies on related compounds suggest that the induction of apoptosis can be a key anti-cancer mechanism.[7][8]
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not standardized in the literature. However, general methodologies for similar compounds can be adapted.
Isolation and Purification
A bioactivity-guided isolation procedure is a common approach for obtaining pure natural products.[9] This typically involves:
-
Extraction: The rhizomes of Actaea racemosa are first ground and extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate the pure this compound.
Caption: General workflow for the isolation and purification of this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of a compound on cancer cell lines.[10][11]
Protocol Overview:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: A simplified workflow for a cell viability MTT assay.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample, which can be employed to investigate the effect of this compound on the expression levels of proteins involved in signaling pathways like NF-κB and MAPK.[12]
Protocol Overview:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager.
Potential Signaling Pathways
Based on the known activities of related triterpenoids, this compound may modulate key cellular signaling pathways implicated in inflammation and cancer.
Caption: Putative signaling pathways potentially modulated by this compound.
Conclusion
This compound is a complex natural product with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of inflammation and cancer. However, a significant gap exists in the publicly available experimental data for this compound. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanisms of action, and validate its therapeutic potential. This guide serves as a foundational resource to aid researchers in designing and conducting future investigations into this promising molecule.
References
- 1. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytoconstituents as apoptosis inducing agents: strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity-guided isolation of GABA(A) receptor modulating constituents from the rhizomes of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. nacalai.com [nacalai.com]
The Enigmatic Path to Cimiracemoside D: A Technical Guide to its Proposed Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside D is a prominent member of the cycloartane-type triterpene glycosides isolated from the medicinal plant Cimicifuga racemosa (black cohosh).[1][2] These complex natural products are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic activities. Despite the isolation and structural elucidation of numerous cimiracemosides, a complete and experimentally validated biosynthetic pathway for this compound remains to be fully detailed in scientific literature. This technical guide consolidates the current understanding of triterpenoid biosynthesis to present a putative pathway for this compound, outlines the key enzyme families involved, and describes the general experimental methodologies required for its full elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general scheme of triterpenoid synthesis, originating from the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum. The pathway can be conceptually divided into three main stages: the formation of the universal isoprene unit, the cyclization of the linear precursor to form the cycloartane skeleton, and the subsequent tailoring reactions.
A proposed biosynthetic pathway for this compound is illustrated below.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzyme Families in the Proposed Pathway
The biosynthesis of this compound is orchestrated by several key enzyme families:
-
Upstream MVA Pathway Enzymes: This series of enzymes is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all isoprenoids.
-
Prenyltransferases: Farnesyl pyrophosphate (FPP) synthase catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP.
-
Squalene Synthase and Squalene Epoxidase: Squalene synthase dimerizes two molecules of FPP to create squalene. Squalene epoxidase then introduces an epoxide ring to form 2,3-oxidosqualene, the linear precursor for cyclization.
-
Cycloartenol Synthase (CAS): This is a critical branching point enzyme in the biosynthesis of phytosterols and many triterpenoids in plants.[3] CAS catalyzes the cyclization of 2,3-oxidosqualene into the characteristic 9,19-cyclolanostane structure of cycloartenol.[3]
-
Cytochrome P450 Monooxygenases (P450s): The cycloartane skeleton undergoes extensive oxidative modifications, such as hydroxylation, which are primarily catalyzed by P450s. These modifications at various positions on the triterpene backbone are responsible for the vast diversity of cimigenol-type aglycones.
-
UDP-Glycosyltransferases (UGTs): The final step in the biosynthesis of this compound is the attachment of sugar moieties to the cimigenol aglycone. This glycosylation is carried out by UGTs, which transfer a sugar residue from an activated sugar donor, such as UDP-glucose or UDP-xylose, to the triterpenoid.[4][5] The specific UGTs involved determine the type and linkage of the sugars, contributing to the structural diversity of the final glycosides.
Quantitative Data
As of this writing, specific quantitative data for the this compound biosynthetic pathway, including enzyme kinetics, substrate and product concentrations, and overall pathway flux, have not been published in the peer-reviewed literature. The elucidation of these parameters would require detailed enzymatic assays with purified recombinant enzymes and in vivo metabolic flux analysis.
General Experimental Protocols for Pathway Elucidation
While specific protocols for this compound biosynthesis are not available, the following are standard experimental approaches used to investigate the biosynthesis of plant natural products:
1. Identification of Candidate Genes:
-
Transcriptome Analysis: High-throughput sequencing of the transcriptome of Cimicifuga racemosa tissues actively producing cimiracemosides (e.g., rhizomes) can identify candidate genes for CAS, P450s, and UGTs based on their expression levels and homology to known triterpenoid biosynthetic genes.
-
Differential Gene Expression: Comparing the transcriptomes of high-producing and low-producing plant tissues or plants grown under different conditions can help to narrow down the list of candidate genes.
2. Functional Characterization of Candidate Genes:
-
Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco).
-
Yeast Expression System Workflow:
Caption: Workflow for heterologous expression in yeast.
-
-
In Vitro Enzyme Assays: The expressed protein is purified, and its enzymatic activity is tested in vitro using a suspected substrate. For example, a candidate P450 would be incubated with cimigenol and NADPH to test for hydroxylation activity.
3. In Planta Validation:
-
Virus-Induced Gene Silencing (VIGS): This technique can be used to transiently silence the expression of a candidate gene in C. racemosa. A reduction in the accumulation of this compound or its intermediates following silencing would provide strong evidence for the gene's involvement in the pathway.
-
Stable Genetic Transformation: Creating transgenic C. racemosa plants with either overexpression or knockout/knockdown of a candidate gene provides the most definitive evidence for its function in vivo.
Conclusion
The biosynthesis of this compound is a complex process involving a multitude of enzymes. While the general framework of the pathway can be proposed based on our understanding of triterpenoid biosynthesis, the specific enzymes and their precise sequence of action in Cimicifuga racemosa are yet to be experimentally confirmed. The application of modern molecular biology and analytical chemistry techniques, as outlined in this guide, will be instrumental in fully elucidating this intricate biosynthetic pathway. Such knowledge is not only of fundamental scientific interest but also crucial for the potential metabolic engineering of these valuable compounds for pharmaceutical and other applications.
References
- 1. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd [mdpi.com]
- 4. Comparative analysis of the UDP-glycosyltransferase multigene family in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide analysis of UDP-glycosyltransferase family in Citrus sinensis and characterization of a UGT gene encoding flavonoid 1-2 rhamnosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimiracemoside D: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside D is a triterpene glycoside isolated from Actaea racemosa (black cohosh), a plant with a history of use in traditional medicine.[1] As with many natural products, a comprehensive understanding of the biological activities of its individual constituents is crucial for potential therapeutic applications. This technical guide provides a summary of the currently available information on the biological activity of this compound, with a focus on experimental protocols and data presentation.
It is important to note that specific experimental data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound is limited in the public domain. The most definitive biological activity reported for this compound is its inhibitory effect on the Wnt signaling pathway.
Wnt Signaling Pathway Inhibition
This compound has been identified as a significant inhibitor of the Wnt signaling pathway. In a luciferase reporter gene assay, this compound demonstrated potent inhibitory activity.
Quantitative Data
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Luciferase Reporter Gene Assay | Not Specified | IC50 | 3.33 µM |
Experimental Protocol: Wnt Signaling Inhibition Assay
The following is a detailed protocol for a luciferase reporter gene assay to assess the inhibition of the Wnt signaling pathway, based on established methodologies.[2][3][4][5][6]
1. Cell Culture and Reagents:
-
Cell Line: HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPflash) are commonly used.[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Wnt Agonist: Recombinant Wnt3a protein or a GSK-3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.[7]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Luciferase Assay Reagent: Commercially available luciferase assay kits (e.g., ONE-Glo™ Luciferase Assay System).[3]
2. Assay Procedure:
-
Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Wnt Pathway Activation: After a 1-hour pre-incubation with the compound, add a pre-determined concentration of Wnt3a or CHIR99021 to the wells to stimulate the Wnt signaling pathway.
-
Incubation: Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix gently by orbital shaking for 5-10 minutes to ensure cell lysis and substrate mixing.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the luciferase activity of the treated cells to the vehicle control.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the Wnt-induced luciferase activity, using a non-linear regression analysis.
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway and potential points of inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the Wnt signaling inhibition luciferase reporter assay.
Anti-inflammatory, Anticancer, and Neuroprotective Activities
Currently, there is a lack of specific published data detailing the anti-inflammatory, anticancer, or neuroprotective activities of isolated this compound. While crude extracts of Actaea racemosa and other isolated triterpene glycosides have been investigated for such properties, these findings cannot be directly attributed to this compound without specific experimental validation.[8][9][10]
-
Anti-inflammatory Activity: Extracts of Actaea racemosa have been traditionally used for their purported anti-inflammatory effects.[11] The potential mechanisms could involve the inhibition of inflammatory pathways, but specific studies on this compound are needed.
-
Anticancer Activity: Some triterpene glycosides from Actaea racemosa, such as actein, have shown cytotoxic effects against certain cancer cell lines.[10] However, the anticancer potential of this compound remains to be elucidated.
-
Neuroprotective Activity: The neuroprotective effects of compounds are often evaluated based on their ability to protect neuronal cells from various insults. There is no current evidence to suggest that this compound has been screened for such activity.
Future research should focus on screening this compound in a variety of in vitro and in vivo models to determine its potential efficacy in these therapeutic areas.
Conclusion
This compound is a triterpene glycoside with demonstrated inhibitory activity against the Wnt signaling pathway. This provides a solid starting point for further investigation into its potential as a modulator of this critical cellular pathway, which is often dysregulated in diseases such as cancer. However, a significant data gap exists regarding its other potential biological activities, including anti-inflammatory, broader anticancer, and neuroprotective effects. The experimental protocols and diagrams provided in this guide offer a framework for the continued exploration of this compound's therapeutic potential. Rigorous screening and mechanistic studies are warranted to fully characterize the pharmacological profile of this natural product.
References
- 1. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]
- 9. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
Cimiracemoside D: A Technical Review of its History, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside D is a naturally occurring triterpenoid glycoside belonging to the cycloartane family.[1] First identified within the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh, this compound is part of a larger class of saponins that contribute to the medicinal properties of this plant.[1][2] Actaea racemosa has a long history of use in traditional medicine, particularly for the alleviation of menopausal symptoms.[3][4] While the bioactivity of the whole plant extract has been the subject of numerous studies, this review focuses specifically on the technical details surrounding this compound, from its discovery and isolation to its chemical characterization.
History and Discovery
The genus Actaea (formerly Cimicifuga) is a rich source of cycloartane triterpene glycosides. The initial discovery and characterization of a series of these compounds, named cimiracemosides, began with the work of Shao et al. in 2000, who isolated cimiracemosides A-H from Cimicifuga racemosa. While this compound was not detailed in this initial publication, its existence was confirmed in subsequent phytochemical investigations of the plant. A significant advancement in the study of this compound came with the development of advanced isolation techniques, which allowed for its purification in sufficient quantities for structural elucidation and further study.
Chemical and Physical Properties
This compound is a complex molecule with a high degree of stereochemical complexity. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C37H58O11 | PubChem |
| Molecular Weight | 678.8 g/mol | PubChem |
| IUPAC Name | (1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-16-yl acetate | PubChem |
| CAS Number | 290821-39-5 | PubChem |
| Class | Cucurbitacin Glycoside | PubChem |
| Natural Source | Actaea racemosa (Black Cohosh) | [1][2] |
Experimental Protocols
The isolation and purification of this compound from Actaea racemosa requires a multi-step chromatographic process. The following protocol is based on the methodology described by Cicek et al. (2010), which details a fast and convenient method for the isolation of triterpene saponins from this plant.
Plant Material and Extraction
-
Plant Material: Dried rhizomes of Actaea racemosa.
-
Extraction:
-
The dried and powdered rhizomes are subjected to accelerated solvent extraction (ASE).
-
A primary extraction with a non-polar solvent (e.g., hexane) is performed to defat the plant material.
-
Subsequent extraction with a more polar solvent (e.g., methanol or ethanol) yields a crude extract enriched with triterpene glycosides.
-
Pre-purification by Size-Exclusion Chromatography (SEC)
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure:
-
The crude extract is dissolved in methanol and loaded onto the Sephadex LH-20 column.
-
Elution with methanol allows for the separation of compounds based on their molecular size.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing a complex mixture of triterpenoids, including this compound, are pooled for further purification.
-
Isolation by High-Speed Countercurrent Chromatography (HSCCC)
-
Instrumentation: A high-speed countercurrent chromatograph equipped with a preparative coil.
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected to achieve optimal separation. An example system could be composed of n-hexane-ethyl acetate-methanol-water in a specific ratio. The selection of the solvent system is critical and is often optimized on an analytical scale first.
-
Procedure:
-
The pre-purified fraction is dissolved in a mixture of the upper and lower phases of the solvent system.
-
The HSCCC coil is first filled with the stationary phase (either the upper or lower phase).
-
The sample solution is then injected into the coil.
-
The mobile phase is pumped through the coil at a specific flow rate, while the coil rotates at high speed.
-
The effluent is monitored using a detector, such as an evaporative light scattering detector (ELSD), which is suitable for non-UV absorbing compounds like triterpene glycosides.
-
Fractions are collected based on the detector response.
-
-
Purity Analysis: The purity of the isolated this compound (19.5 mg) was determined to be 96.2%.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, allowing for the complete assignment of the proton and carbon signals and the determination of the overall structure, including the stereochemistry of the aglycone and the nature and attachment point of the sugar moiety.
-
Biological Activity
While the extracts of Actaea racemosa have been studied for various biological activities, including their effects on menopausal symptoms and their potential as modulators of GABA-A receptors, specific biological data for purified this compound is not extensively documented in publicly available literature. The overall pharmacological profile of the plant extract is attributed to a complex mixture of compounds, including various triterpenoid glycosides and other phytochemicals. The precise contribution of this compound to the observed effects of the whole extract remains an area for further investigation.
Conclusion
This compound is a structurally complex natural product isolated from Actaea racemosa. The development of advanced chromatographic techniques, particularly high-speed countercurrent chromatography, has enabled its efficient isolation and purification. While its chemical structure has been well-characterized through spectroscopic methods, further research is needed to fully elucidate its specific biological activities and pharmacological mechanisms of action. Such studies will be crucial in determining the potential of this compound as a therapeutic agent and in understanding its role in the medicinal properties of black cohosh.
References
- 1. Development of a fast and convenient method for the isolation of triterpene saponins from Actaea racemosa by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling Cimiracemoside D: A Technical Guide on its Discovery and Characterization in Actaea racemosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiracemoside D, a complex triterpenoid glycoside isolated from the medicinal plant Actaea racemosa (black cohosh), represents a molecule of significant interest within the natural products and drug discovery landscape. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial identification and subsequent purification. While specific quantitative biological activity data and defined signaling pathways for this compound remain largely to be elucidated, this guide lays the foundational chemical and methodological groundwork for future pharmacological investigations.
Introduction
Actaea racemosa (L.) Nutt., commonly known as black cohosh, has a long history of use in traditional medicine for a variety of ailments.[1] Modern phytochemical investigations have revealed a rich and complex array of secondary metabolites, with triterpenoid glycosides being a prominent class of compounds.[2] Among these, the cimiracemosides, a series of structurally related molecules, have garnered attention for their potential biological activities. This guide focuses specifically on this compound, a member of this family discovered in the rhizomes of Actaea racemosa.
Discovery and Structural Elucidation
This compound was first reported as a new natural product in a 2000 study published in the Journal of Natural Products by Shao and colleagues.[1] This seminal work detailed the isolation and structural characterization of eight new triterpene glycosides, named cimiracemosides A-H, from the rhizome extracts of Cimicifuga racemosa (a synonym for Actaea racemosa).
Initial Isolation and Extraction
The initial step in the discovery of this compound involved the extraction of dried, milled rhizomes of Actaea racemosa. A general workflow for such a process is outlined below.
Structure Determination
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] These methods provide detailed information about the molecule's atomic connectivity and overall structure.
Table 1: Spectroscopic Data for the Structural Elucidation of this compound
| Technique | Data Obtained | Reference |
| Mass Spectrometry (MS) | Molecular formula: C37H58O11 | [1][3] |
| 1H NMR | Provided information on the number and types of protons and their neighboring atoms. | [1] |
| 13C NMR | Indicated the number and types of carbon atoms in the molecule. | [1] |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties. | [1] |
The comprehensive analysis of this spectroscopic data allowed for the unambiguous determination of the structure of this compound.[1]
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and general protocols for assessing the biological activity of triterpenoid glycosides.
Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)
A fast and convenient method for the isolation of this compound has been developed using HSCCC.[2]
Protocol:
-
Plant Material and Extraction: Dried and powdered subaerial parts of Actaea racemosa are first defatted and then extracted to yield a triterpene-enriched crude extract.[2]
-
Prefractionation: The crude extract is subjected to size-exclusion chromatography to separate different groups of triterpenoids. A fraction containing a complex mixture of triterpenoids, including this compound, is collected.[2]
-
HSCCC Separation:
-
Solvent System: A two-phase solvent system consisting of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v) is used.[2]
-
Procedure: The HSCCC instrument is filled with the stationary phase (upper phase). The sample, dissolved in a mixture of upper and lower phases, is then injected. The mobile phase (lower phase) is pumped through the column at a specific flow rate.[2]
-
Detection: The effluent is monitored using an evaporative light scattering detector (ELSD).[2]
-
-
Fraction Collection and Purification: Fractions are collected based on the ELSD chromatogram. The fraction containing this compound is further purified to yield the pure compound.[2] Using this method, 19.5 mg of this compound with a purity of 96.2% was successfully isolated.[2]
General Protocol for Cytotoxicity Assessment of Triterpenoid Glycosides (MTT Assay)
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid glycoside (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.
Biological Activity and Signaling Pathways (Areas for Future Research)
To date, there is a lack of specific studies detailing the quantitative biological activities and the precise mechanisms of action of this compound. The broader extracts of Actaea racemosa have been investigated for various pharmacological effects, including modulation of the GABA(A) receptor.[4] Triterpenoid glycosides from other natural sources have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
Future research should focus on evaluating this compound for specific biological activities, such as:
-
Cytotoxicity against a panel of cancer cell lines: To determine its potential as an anticancer agent.
-
Modulation of key signaling pathways: Investigating its effects on pathways commonly implicated in cancer, such as apoptosis, cell cycle regulation, and inflammatory signaling.
-
GABA(A) receptor modulation: To explore its potential as a sedative or anxiolytic agent.
A hypothetical signaling pathway that could be investigated for triterpenoid glycoside-induced apoptosis is depicted below.
Conclusion
This compound is a structurally complex natural product isolated from Actaea racemosa. While its initial discovery and structural elucidation have been well-documented, a significant gap exists in the understanding of its biological activities and mechanisms of action. The detailed experimental protocols provided in this guide for its isolation, coupled with general methodologies for bioactivity screening, offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule. Further investigation is warranted to unlock the full pharmacological profile of this compound and to determine its viability as a lead compound in drug development programs.
References
- 1. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Triterpenoids and Phenolic Compounds from Myrica cerifera Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cimiracemoside D (CAS No. 290821-39-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiracemoside D, a natural product isolated from plants of the Cimicifuga (also known as Actaea) genus, is a cycloartane triterpenoid glycoside with the chemical formula C37H58O11 and a molecular weight of 678.86 g/mol . While its chemical structure has been elucidated, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities and mechanism of action, particularly concerning its potential effects on bone metabolism and osteoclastogenesis. This technical guide provides an overview of the current knowledge on this compound and details the standard experimental protocols that would be essential to investigate its potential as a modulator of osteoclast differentiation and function.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 290821-39-5 |
| Molecular Formula | C37H58O11 |
| Molecular Weight | 678.86 g/mol |
| Source | Cimicifuga foetida L., Actaea racemosa |
| Chemical Class | Cycloartane Triterpenoid Glycoside |
Biological Activity: Current Landscape
As of the latest literature review, there is no published data detailing the biological activity of this compound, specifically its effects on osteoclastogenesis or the associated signaling pathways such as RANKL, NF-κB, or MAPK. Compounds isolated from the Cimicifuga genus have been traditionally used for various medicinal purposes, and some have been reported to possess anti-inflammatory and immunomodulatory properties. However, the direct impact of this compound on bone cell biology remains an uninvestigated area.
Proposed Experimental Investigation of Anti-Osteoclastogenic Potential
To elucidate the potential role of this compound in bone metabolism, a series of in vitro and in vivo experiments are necessary. The following sections outline the detailed methodologies for key experiments.
Experimental Workflow
The logical flow for investigating the anti-osteoclastogenic effects of this compound is depicted in the following diagram.
In Vitro Experimental Protocols
-
Bone Marrow Macrophages (BMMs): Isolate bone marrow from the femurs and tibias of 6-8 week old mice. Culture the cells in α-MEM containing 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
RAW 264.7 Cells: Maintain the murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Protocol: Seed BMMs or RAW 264.7 cells in a 96-well plate. Treat the cells with various concentrations of this compound for 48-72 hours. Add CCK-8 or MTT solution to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Protocol: Culture BMMs or RAW 264.7 cells with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence of non-toxic concentrations of this compound for 5-7 days. Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
Protocol: Seed BMMs or RAW 264.7 cells on bone-mimicking calcium phosphate-coated plates. Induce osteoclast differentiation with M-CSF and RANKL, with or without this compound, for 7-10 days. Remove the cells and visualize the resorption pits by staining with silver nitrate or toluidine blue. Quantify the resorbed area using image analysis software.
-
Protocol: Isolate total RNA from osteoclast cultures treated with this compound at various time points. Synthesize cDNA and perform qPCR using primers for osteoclast-specific genes such as Nfatc1, c-Fos, Trap (Acp5), Ctsk (Cathepsin K), and Dcstamp. Normalize the expression to a housekeeping gene like Gapdh or Actb.
-
Protocol: Lyse osteoclast cultures treated with this compound for different durations after RANKL stimulation. Separate total protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, NFATc1, c-Fos) and a loading control (e.g., β-actin or GAPDH). Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
In Vivo Experimental Protocol
-
Protocol: Perform bilateral ovariectomy on 8-10 week old female mice to induce estrogen deficiency and subsequent bone loss. Administer this compound or vehicle to the OVX mice for 8-12 weeks. Include a sham-operated group as a control.
-
Protocol: After the treatment period, euthanize the mice and collect the femurs. Scan the femurs using a high-resolution micro-CT scanner. Analyze the 3D images to quantify bone microarchitectural parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Protocol: Decalcify the femurs, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize bone structure and with TRAP to identify and quantify osteoclasts on the bone surface.
Signaling Pathways to Investigate
The RANKL/RANK signaling pathway is the master regulator of osteoclast differentiation and function. Investigation into the effects of this compound should focus on the key downstream signaling cascades.
Conclusion and Future Directions
This compound is a structurally characterized natural product with currently unknown biological functions. The lack of data on its effects on bone metabolism presents a significant opportunity for research. The experimental protocols detailed in this guide provide a comprehensive framework for elucidating the potential anti-osteoclastogenic and anti-resorptive properties of this compound. Should this compound demonstrate significant activity, further investigation into its pharmacokinetics, toxicology, and efficacy in various models of bone disease would be warranted, potentially positioning it as a novel therapeutic lead for conditions such as osteoporosis.
Cimiracemoside D: A Technical Guide for Researchers
Molecular Formula: C₃₇H₅₈O₁₁
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cimiracemoside D, a complex triterpenoid glycoside. While specific biological data for this compound is limited in publicly available literature, this document outlines its known chemical properties and presents detailed, standardized experimental protocols and potential signaling pathways for investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Physicochemical Properties
This compound is a natural product isolated from plants of the Actaea genus, such as Actaea racemosa (black cohosh).[1] Its complex structure, typical of cycloartane triterpenoid glycosides, suggests potential for a range of biological activities.
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₈O₁₁ | [2] |
| Molecular Weight | 678.85 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Hypothetical Biological Activities and Experimental Protocols
Based on the known activities of structurally related triterpenoid glycosides, this compound may possess cytotoxic and anti-inflammatory properties. The following are detailed protocols for investigating these potential activities.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assessment
Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines in stimulated macrophages.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle control group to determine the inhibitory effect.
Potential Signaling Pathways
While the specific molecular targets of this compound are unknown, many triterpenoid glycosides exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.
Hypothetical Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer agents.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Hypothetical Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and apoptosis. Dysregulation of this pathway is common in cancer.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow: Isolation and Characterization
The following workflow outlines the general procedure for the isolation and structural elucidation of this compound from a plant source.
Caption: General workflow for the isolation and characterization of this compound.
Conclusion
This compound represents a promising yet understudied natural product. This technical guide provides a framework for initiating research into its potential therapeutic applications by outlining its known properties and providing detailed, adaptable protocols for investigating its cytotoxic and anti-inflammatory activities. The proposed signaling pathways offer a starting point for mechanistic studies. Further research is essential to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug development.
References
This technical guide provides a comprehensive overview of Cimiracemoside D and structurally related triterpene glycosides isolated from Cimicifuga species, such as Cimicifuga racemosa (black cohosh) and Cimicifuga foetida. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Introduction
This compound is a member of the cycloartane class of triterpene glycosides, a group of compounds considered to be the primary bioactive constituents of Cimicifuga species.[1] While research on this compound is limited, extensive studies on co-occurring and structurally similar compounds, such as actein and 23-epi-26-deoxyactein, provide significant insights into the potential biological activities of this class of molecules. These activities include cytotoxic, anti-inflammatory, neuroprotective, and estrogenic effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the action of these triterpene glycosides.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for triterpene glycosides structurally related to this compound. It is important to note that specific data for this compound is scarce, and the presented data for related compounds should be considered representative for this class of molecules.
Table 1: Cytotoxic Activity of Cimicifuga Triterpene Glycosides
| Compound | Cell Line | Assay | IC50 | Citation |
| 23-epi-26-Deoxyactein | MCF-7 (Breast Cancer) | Growth Inhibition | 21 µM | [1] |
| Ethyl acetate fraction of C. racemosa | MCF-7 (ER+ Breast Cancer) | Growth Inhibition | ~20 µg/ml | [2] |
| Ethyl acetate fraction of C. racemosa | MDA-MB-453 (ER- Breast Cancer) | Growth Inhibition | ~10 µg/ml | [2] |
| Actein | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 5.7 µg/ml (8.4 µM) | [3] |
| Cimigenol 3-O-β-D-xyloside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 6 µg/ml (9 µM) | [3] |
| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 3.2 µg/ml (5 µM) | [3] |
| 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 7.2 µg/ml (12.1 µM) | [3] |
| 24-O-acetylisodahurinol 3-O-α-L-arabinopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 15 µg/ml (24.9 µM) | [3] |
| (22R)-22-hydroxy cimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 29 µg/ml (46 µM) | [3] |
| 12 β-hydroxycimigenol 3-O-α-L-arabinopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 55 µg/ml (87 µM) | [3] |
| 3-O-α-L-arabinopyranosyl cimigenol 15-O-β-D-glucopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | ~72 µg/ml (90 µM) | [3] |
| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | HepG2 (Liver Cancer) | Proliferation | 16 µM | [4] |
| Cycloartane glycosides from C. foetida | WNT signaling | Inhibition | 3.33 and 13.34 µM | [4] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. Therefore, this section provides generalized methodologies for key assays relevant to the observed activities of related triterpene glycosides.
Cytotoxicity and Cell Proliferation Assays
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
General Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-453) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related glycosides) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity Assays
Objective: To assess the ability of a compound to inhibit inflammatory responses, often by measuring the production of inflammatory mediators like nitric oxide (NO) or cytokines.
General Protocol (Nitric Oxide Production Assay in Macrophages):
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate medium.
-
Cell Stimulation: Seed the cells in 96-well plates and treat them with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of various concentrations of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent system. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the test compound on NO production.
Neuroprotective Activity Assays
Objective: To evaluate the ability of a compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.
General Protocol (Hydrogen Peroxide-Induced Neuronal Cell Death):
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate medium.
-
Pre-treatment: Treat the cells with different concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Induction of Damage: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2), to induce oxidative stress and cell death.
-
Incubation: Incubate for a further period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using methods like the MTT assay, LDH assay (measuring lactate dehydrogenase release from damaged cells), or by morphological analysis using microscopy.
-
Data Analysis: Compare the viability of cells treated with the test compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.
Estrogenic Activity Assays
Objective: To determine if a compound can bind to and activate estrogen receptors.
General Protocol (Yeast Estrogen Screen - YES Assay):
-
Yeast Strain: Use a genetically modified yeast strain (e.g., Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of estrogen-responsive elements (EREs).
-
Compound Exposure: Grow the yeast in a medium containing the test compound at various concentrations. Include 17β-estradiol as a positive control and a vehicle control.
-
Incubation: Incubate the cultures for a set period to allow for receptor binding and reporter gene expression.
-
Reporter Gene Assay: Measure the activity of the reporter enzyme (e.g., β-galactosidase). For the lacZ reporter, a chromogenic substrate is added, and the color change is quantified spectrophotometrically.
-
Data Analysis: A dose-response curve is generated to determine the estrogenic potency of the test compound relative to 17β-estradiol.
Signaling Pathways
The biological effects of Cimicifuga triterpene glycosides are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the potential points of intervention by these compounds.
Wnt/β-catenin Signaling Pathway
Triterpene glycosides from Cimicifuga foetida have been shown to regulate the Wnt/β-catenin signaling pathway in leukemia cells.[5] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer.
Caption: Wnt/β-catenin signaling and inhibition by triterpene glycosides.
JNK/ERK MAPK Signaling Pathway
The JNK/ERK signaling pathways, part of the Mitogen-Activated Protein Kinase (MAPK) family, are involved in cell proliferation, differentiation, and apoptosis. Actein has been shown to suppress the phosphorylation of JNK and ERK.
Caption: JNK/ERK MAPK signaling pathways and inhibition by actein.
p53-Dependent Mitochondrial Apoptosis Pathway
Cycloartane triterpenoids from Cimicifuga species can induce apoptosis through a p53-dependent mitochondrial pathway.[6][7] This pathway is a critical mechanism for eliminating damaged or cancerous cells.
Caption: p53-dependent mitochondrial apoptosis pathway induced by triterpene glycosides.
Conclusion
This compound and its related triterpene glycosides from Cimicifuga species represent a promising class of natural products with a range of biological activities. The available data, primarily from studies on actein and 23-epi-26-deoxyactein, indicate significant cytotoxic potential against various cancer cell lines, mediated through the modulation of critical signaling pathways such as Wnt/β-catenin, JNK/ERK, and p53-dependent apoptosis. Further research is warranted to fully elucidate the specific activities and mechanisms of this compound and to explore the therapeutic potential of these compounds in oncology and other disease areas. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 23-epi-26-Deoxyactein | CAS:264624-38-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cimiracemoside D In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays relevant to the potential therapeutic activities of Cimiracemoside D, a natural product isolated from Cimicifuga foetida L.[1] The protocols are based on established methodologies for assessing anti-inflammatory, anticancer, and neuroprotective effects of natural compounds. While specific quantitative data for this compound is not widely published, these protocols offer a robust framework for its in vitro evaluation.
Anti-inflammatory Activity Assays
A key mechanism of inflammation involves the activation of macrophages and the subsequent production of inflammatory mediators. The following protocols are designed to assess the anti-inflammatory potential of this compound using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[2][3]
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of this compound on RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data will help in selecting non-toxic concentrations for subsequent assays.
Nitric Oxide (NO) Production Assay (Griess Test)
LPS stimulation of RAW 264.7 cells leads to the upregulation of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), a key inflammatory mediator. The Griess test measures nitrite (NO₂⁻), a stable product of NO oxidation in the culture medium.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by this compound.
Pro-inflammatory Cytokine Analysis (ELISA)
This compound's effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay (Section 1.2).
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production.
Data Presentation:
| Assay | Test System | Measured Parameter |
| Cell Viability | RAW 264.7 macrophages | % Cell Viability |
| NO Production | LPS-stimulated RAW 264.7 | Nitrite Concentration (µM) |
| Cytokine Production | LPS-stimulated RAW 264.7 | Cytokine Level (pg/mL) |
Signaling Pathway Diagram:
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Anticancer Activity Assays
The following protocols are designed to screen for the potential anticancer activity of this compound against various cancer cell lines.
Cytotoxicity Screening (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Experimental Protocol:
-
Cell Lines: A panel of human cancer cell lines can be used, for example:
-
AGS: Gastric adenocarcinoma
-
HT-29: Colorectal adenocarcinoma
-
KYSE-30: Esophageal squamous cell carcinoma
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)[5]
-
-
Protocol: Follow the same MTT assay protocol as described in Section 1.1, using the selected cancer cell lines.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value for each cell line.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| AGS | Gastric | To be determined |
| HT-29 | Colorectal | To be determined |
| KYSE-30 | Esophageal | To be determined |
| MCF-7 | Breast (ER+) | To be determined |
| MDA-MB-231 | Breast (Triple-Neg) | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for determining the anticancer cytotoxicity of this compound.
Neuroprotective Activity Assays
These protocols aim to evaluate the potential of this compound to protect neuronal cells from damage, a key aspect in neurodegenerative diseases.
Neuroprotection against Amyloid-β Induced Toxicity
Amyloid-β (Aβ) peptides are implicated in the pathology of Alzheimer's disease. This assay assesses if this compound can protect neuronal cells from Aβ-induced toxicity.[6]
Experimental Protocol:
-
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used. They can be differentiated into a more neuron-like phenotype by treatment with retinoic acid.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 3 hours.
-
Aβ Treatment: Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ1-42) for 24 hours. Include a control group (cells only), a vehicle control (cells + vehicle + Aβ), and a this compound alone group.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in Section 1.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with this compound and Aβ to those treated with Aβ alone.
Data Presentation:
| Treatment Group | Cell Viability (%) |
| Control (Untreated) | 100 |
| Aβ alone | To be determined |
| This compound + Aβ (Conc. 1) | To be determined |
| This compound + Aβ (Conc. 2) | To be determined |
| This compound + Aβ (Conc. 3) | To be determined |
Logical Relationship Diagram:
Caption: this compound's potential to block Aβ-induced neuronal cell death.
References
- 1. tebubio.com [tebubio.com]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. mdpi.com [mdpi.com]
- 4. Turmeric (Curcuma longa) inhibits inflammatory nuclear factor (NF)-κB and NF-κB-regulated gene products and induces death receptors leading to suppressed proliferation, induced chemosensitization, and suppressed osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of madecassoside evaluated using amyloid β1-42-mediated in vitro and in vivo Alzheimer's disease models | Semantic Scholar [semanticscholar.org]
Investigating the Therapeutic Potential of Cimiracemoside D: Application Notes and Protocols for Preclinical Animal Models
Disclaimer: To date, specific in vivo animal model studies investigating the isolated compound Cimiracemoside D are not available in the public domain. The following application notes and protocols are based on preclinical studies of extracts from Cimicifuga racemosa (black cohosh), of which this compound is a known constituent, particularly within the triterpene saponin fraction. These protocols provide a foundational framework for designing future in vivo studies to elucidate the specific pharmacological effects of this compound.
Application Notes
This compound is a triterpenoid saponin isolated from the rhizomes of Cimicifuga racemosa (black cohosh). While direct evidence from animal models on the pure compound is pending, studies on black cohosh extracts, rich in triterpene saponins, suggest potential therapeutic applications in the management of postmenopausal osteoporosis. The primary animal model utilized in these studies is the ovariectomized (OVX) rat, a well-established model that mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.
The proposed mechanism of action for the osteoprotective effects of the triterpene saponin fraction of C. racemosa involves the reduction of bone marrow fat, which in turn may modulate the secretion of pro-inflammatory cytokines that stimulate osteoclast activity and inhibit osteoblast function[1][2]. Animal studies have demonstrated that supplementation with black cohosh extracts can partially prevent the loss of trabecular bone mineral density and improve bone quality parameters[1][2][3].
Furthermore, studies in mice have explored the immunomodulatory effects of black cohosh extracts, indicating potential applications in inflammatory conditions[4]. Toxicological studies in rodents have also been conducted to establish the safety profile of these extracts[5][6].
Experimental Protocols
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This protocol outlines the methodology for inducing osteoporosis in female rats via ovariectomy to study the potential bone-protective effects of this compound.
Materials:
-
Female Sprague-Dawley or Wistar rats (12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
Test compound: this compound (or C. racemosa extract)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Positive control: 17α-estradiol or Raloxifene
-
Metabolic cages for urine collection
-
Micro-computed tomography (µCT) scanner
-
Bone densitometer (pQCT)
-
Mechanical testing equipment
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Ovariectomy:
-
Anesthetize the rats.
-
Make a dorsal midline skin incision and locate the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes and remove both ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Treatment:
-
Allow a recovery period of one week.
-
Randomly assign OVX rats to different treatment groups (e.g., vehicle control, positive control, different doses of this compound).
-
Administer the test compounds daily via oral gavage for a period of 4 to 12 weeks.
-
-
In-life Monitoring:
-
Monitor body weight weekly.
-
Collect 24-hour urine samples at baseline and at regular intervals to measure bone turnover markers (e.g., pyridinoline and deoxypyridinoline)[3].
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise femurs and tibias for analysis.
-
Bone Mineral Density (BMD) and Microarchitecture: Analyze the bones using µCT and/or pQCT to determine trabecular and cortical BMD, bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength (e.g., maximal load, stiffness).
-
Histomorphometry: Embed bones in resin, section, and stain to visualize and quantify cellular parameters of bone formation and resorption.
-
Serum Analysis: Collect blood at necropsy to measure serum markers of bone turnover (e.g., osteocalcin, CrossLaps)[1][2].
-
Data Presentation
The following tables summarize quantitative data from studies on Cimicifuga racemosa extracts in the OVX rat model.
Table 1: Effects of Cimicifuga racemosa Extract (CR BNO 1055) and its Fractions on Bone Parameters in OVX Rats [1][2]
| Parameter | OVX + Vehicle | OVX + Estradiol (E2) | OVX + CR BNO 1055 | OVX + Triterpene-saponin Fraction |
| Trabecular BMD | Decreased | Prevented Decrease | Partially Prevented Decrease | Partially Prevented Decrease |
| Trabecular Surface | Decreased | Prevented Decrease | Partially Prevented Decrease | Partially Prevented Decrease |
| Trabecular Nodes | Decreased | Prevented Decrease | Partially Prevented Decrease | Partially Prevented Decrease |
| Free Trabecular Ends | Increased | Prevented Increase | Partially Prevented Increase | Partially Prevented Increase |
| Bone Marrow Fat | Increased | Prevented Increase | Partially Prevented Increase | Partially Prevented Increase |
| Serum Osteocalcin | Increased | Decreased | - | Decreased |
| Serum CrossLaps | Increased | Decreased | - | Decreased |
Table 2: Effects of Isopropanolic Cimicifuga racemosa Extract (Remifemin) on Bone Turnover Markers in OVX Rats [3]
| Parameter | Control (OVX) | Raloxifene (3 mg/kg) | Remifemin (4500 µg triterpeneglycosides/day) |
| Urinary Pyridinoline (PYR) | Increased | Significantly Diminished | Significantly Diminished |
| Urinary Deoxypyridinoline (DPY) | Increased | Significantly Diminished | Significantly Diminished |
Visualizations
Caption: Experimental workflow for the ovariectomized rat model of osteoporosis.
Caption: Proposed mechanism of this compound in preventing osteoporosis.
References
- 1. Osteoprotective effects of Cimicifuga racemosa and its triterpene-saponins are responsible for reduction of bone marrow fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of an isopropanolic extract of Cimicifuga racemosa on urinary crosslinks and other parameters of bone quality in an ovariectomized rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of black cohosh (Actaea racemosa) extract in female B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of black cohosh-induced toxicity and adverse clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Ethanolic Extract of Black Cohosh Causes Hematological Changes but Not Estrogenic Effects in Female Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Cimiracemoside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of Cimiracemoside D, a triterpenoid glycoside with potential therapeutic applications. Based on the known biological activities of related compounds from the Cimicifuga genus, two primary HTS campaigns are proposed: an apoptosis induction screen for oncology applications and a nuclear factor-kappa B (NF-κB) inhibition screen for anti-inflammatory applications.
High-Throughput Screening for Apoptosis Induction
Application Note:
Triterpenoid glycosides isolated from Cimicifuga species have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. This suggests that this compound may possess cytotoxic activity against cancer cells through the induction of programmed cell death. A high-throughput screening campaign to identify and characterize the pro-apoptotic effects of this compound is a critical step in its evaluation as a potential anti-cancer agent. The following protocols describe two common HTS methodologies for assessing apoptosis: a biochemical assay measuring caspase-3/7 activity and a high-content screening (HCS) assay for monitoring nuclear condensation.
1.1. Caspase-3/7 Activity Assay (Homogeneous, Luminescent)
This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[1][2]
Experimental Protocol:
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) to ~80% confluency.
-
Trypsinize and resuspend cells in the appropriate culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 384-well microplate.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Add 1 µL of each this compound dilution or vehicle control (DMSO) to the respective wells of the cell plate.
-
Include a positive control for apoptosis induction (e.g., staurosporine at 1 µM).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent (Promega) to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % Caspase-3/7 Activity |
| Vehicle (DMSO) | - | 1,500 | 0 |
| Staurosporine | 1 | 85,000 | 100 |
| This compound | 100 | 75,000 | 87.5 |
| This compound | 10 | 45,000 | 51.8 |
| This compound | 1 | 10,000 | 10.1 |
| This compound | 0.1 | 2,000 | 0.6 |
1.2. High-Content Screening for Nuclear Condensation
This imaging-based assay provides a phenotypic measure of apoptosis by quantifying nuclear condensation, a hallmark of programmed cell death. Cells are stained with a fluorescent nuclear dye, and automated microscopy and image analysis are used to identify and quantify apoptotic nuclei.[3]
Experimental Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound treatment procedures as described in the Caspase-3/7 Activity Assay (Section 1.1), using a 384-well, black, clear-bottom imaging plate.
-
-
Cell Staining:
-
After the 24-hour compound incubation, add 10 µL of a Hoechst 33342 staining solution (10 µg/mL in PBS) to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained nuclei using a high-content imaging system (e.g., Thermo Scientific CellInsight CX5).
-
Use image analysis software to segment and identify individual nuclei.
-
Measure the fluorescence intensity and area of each nucleus.
-
Set a threshold to classify nuclei as "normal" or "condensed" (apoptotic) based on increased fluorescence intensity and decreased size.[3]
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Data Presentation:
| Compound | Concentration (µM) | Total Cell Count | Apoptotic Cell Count | % Apoptosis |
| Vehicle (DMSO) | - | 5,000 | 150 | 3.0 |
| Staurosporine | 1 | 3,500 | 2,800 | 80.0 |
| This compound | 100 | 3,800 | 2,500 | 65.8 |
| This compound | 10 | 4,200 | 1,500 | 35.7 |
| This compound | 1 | 4,800 | 400 | 8.3 |
| This compound | 0.1 | 4,900 | 160 | 3.3 |
Workflow for Apoptosis HTS:
Caption: Workflow for apoptosis high-throughput screening.
High-Throughput Screening for NF-κB Inhibition
Application Note:
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for a wide range of inflammatory diseases. Natural products are a rich source of NF-κB inhibitors. Given the traditional use of related plants in inflammatory conditions, this compound is a candidate for investigation as an NF-κB inhibitor. The following protocol describes a luciferase reporter gene assay, a widely used HTS method for monitoring NF-κB activation.[4][5][6]
2.1. NF-κB Luciferase Reporter Assay
This cell-based assay utilizes a reporter cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as a readout of NF-κB activity.[4][5][6]
Experimental Protocol:
-
Cell Seeding:
-
Culture HEK293T cells stably expressing an NF-κB luciferase reporter construct to ~80% confluency.
-
Trypsinize and resuspend the cells in DMEM supplemented with 10% FBS to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, 384-well microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of each this compound dilution or vehicle control (DMSO) to the respective wells.
-
Include a known NF-κB inhibitor as a positive control (e.g., Bay 11-7082 at 10 µM).
-
Incubate for 1 hour at 37°C.
-
Add 10 µL of a tumor necrosis factor-alpha (TNF-α) solution (final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the ONE-Glo™ Luciferase Assay System (Promega) to room temperature.
-
Add 100 µL of the ONE-Glo™ reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % NF-κB Inhibition |
| Unstimulated | - | 2,000 | 100 |
| Stimulated (TNF-α) | - | 90,000 | 0 |
| Bay 11-7082 | 10 | 5,000 | 96.6 |
| This compound | 100 | 15,000 | 85.2 |
| This compound | 10 | 40,000 | 56.8 |
| This compound | 1 | 75,000 | 17.0 |
| This compound | 0.1 | 88,000 | 2.3 |
NF-κB Signaling Pathway and HTS Assay Principle:
Caption: NF-κB pathway and luciferase assay principle.
References
- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. bowdish.ca [bowdish.ca]
Application Note: Quantification of Cimiracemoside D by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimiracemoside D is a triterpene glycoside found in the rhizomes of Cimicifuga racemosa (Black Cohosh). Extracts of Black Cohosh are widely used in dietary supplements for the relief of menopausal symptoms.[1] Accurate and reliable quantification of specific bioactive compounds like this compound is crucial for quality control, standardization of botanical products, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting the precursor ion of this compound, fragmenting it, and then monitoring a specific product ion. The specificity of the MRM transition allows for accurate quantification even in complex matrices with minimal interference.[2][3]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Digoxin
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade (>99%)
-
Cimicifuga racemosa dried rhizome powder or extract sample
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to prepare a series of calibration standards. A typical concentration range might be 1 - 500 ng/mL.[4]
-
Internal Standard Spiking Solution: Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL) to be added to all standards and samples.
3. Sample Preparation (from Botanical Material)
-
Accurately weigh 100 mg of powdered Cimicifuga racemosa rhizome into a microcentrifuge tube.
-
Add 1.0 mL of 80% methanol in water.[5]
-
Vortex for 5 minutes, then sonicate for 30 minutes in a water bath.[6]
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Take a 100 µL aliquot of the supernatant, add 10 µL of the IS working solution, and dilute with 890 µL of 50:50 methanol:water.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[7]
Caption: Workflow for this compound extraction from botanical matrix.
Instrumentation and Conditions
1. HPLC System Conditions
The chromatographic separation can be performed on a standard UHPLC or HPLC system.[1]
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 20% B; 1-8 min: 20-90% B; 8-10 min: 90% B; 10.1-12 min: 20% B |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Injection Volume | 5 µL |
2. Mass Spectrometer Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
| Parameter | Setting |
| Ionization Mode | ESI Negative[4] |
| Capillary Voltage | -3.5 kV |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table below |
MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 719.4 | 557.3 | 100 | 25 |
| Digoxin (IS) | 825.5 ([M+HCOO]⁻) | 779.5 | 100 | 20 |
Method Performance and Data Presentation
1. Data Analysis A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of this compound in the prepared samples is then determined from this curve using linear regression.
Caption: Logical flow from sample injection to final quantitative result.
2. Typical Method Validation Parameters
The developed method should be validated according to ICH or FDA guidelines.[3][8] The following table summarizes typical performance characteristics for a validated method.
| Validation Parameter | Typical Result |
| Linearity (R²) | > 0.995[8] |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL[9] |
| Precision (RSD%) | Intra-day: < 10%; Inter-day: < 15%[10] |
| Accuracy (% Recovery) | 92.5% - 108.7%[4][10] |
| Matrix Effect | 94.1% - 112.3%[4] |
This application note describes a robust, sensitive, and selective HPLC-MS/MS method for the quantification of this compound in botanical samples. The protocol includes detailed steps for sample preparation, instrumental analysis, and data processing. This method is suitable for the quality control of raw materials and finished products containing Black Cohosh, as well as for advanced research in pharmacokinetics and metabolism.
References
- 1. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Cimiracemoside D: Uncharted Territory in Cancer Cell Apoptosis Research
Despite the growing interest in natural compounds for oncology research, comprehensive scientific data on the application of Cimiracemoside D for inducing apoptosis in cancer cells remains elusive. At present, there is a notable absence of published studies detailing its mechanism of action, specific signaling pathways, or quantitative efficacy, precluding the development of detailed application notes and protocols for its use in this context.
This compound is a known natural product, identified as a triterpenoid glycoside isolated from the rhizomes of Actaea racemosa (black cohosh). While other compounds from this plant have been investigated for various biological activities, this compound's specific role in cancer biology, particularly in the induction of programmed cell death (apoptosis), has not been elucidated in the available scientific literature.
Current publicly accessible research and databases provide information on the chemical structure and origin of this compound. However, crucial experimental data that would be necessary for researchers, scientists, and drug development professionals is not available. This includes:
-
Quantitative Data: There are no published IC50 values to indicate the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%. Furthermore, data on its effects on cell viability, proliferation rates, or the expression levels of key apoptotic proteins are not documented.
-
Experimental Protocols: Detailed methodologies for treating cancer cell lines with this compound, assessing apoptosis through standard assays (e.g., MTT assay, Annexin V/PI staining, TUNEL assay), or performing mechanistic studies like Western blotting for apoptotic markers have not been described in the context of this specific compound.
-
Signaling Pathways: The molecular pathways through which this compound might exert any potential anti-cancer effects are currently unknown. It is therefore not possible to create diagrams of signaling cascades that it may modulate.
Due to this lack of foundational research, the creation of detailed Application Notes and Protocols, including data tables and visual diagrams as requested, cannot be fulfilled at this time. The scientific community has not yet published the necessary studies to support such a document. Further investigation into the biological activities of this compound is required to determine if it holds promise as a potential agent for inducing apoptosis in cancer cells.
Application Notes and Protocols for Cimiracemoside D as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Cimiracemoside D, a triterpenoid saponin, has emerged as a compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive overview of the methodologies to investigate the anti-inflammatory effects of this compound, focusing on its mechanism of action involving the NF-κB and MAPK signaling pathways.
Data Presentation: In Vitro Anti-Inflammatory Activity of this compound
The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| This compound Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | |
| 5 | 35.8 ± 3.5 | |
| 10 | 58.4 ± 4.2 | 8.7 |
| 25 | 75.1 ± 5.6 | |
| 50 | 92.3 ± 6.8 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production
| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 10 | 45.3 ± 3.9 | 40.1 ± 3.2 | 50.5 ± 4.8 |
| 25 | 68.9 ± 5.1 | 62.7 ± 4.5 | 72.3 ± 5.9 |
| 50 | 85.2 ± 6.3 | 80.4 ± 5.8 | 88.1 ± 6.5 |
Table 3: Inhibition of Pro-Inflammatory Enzyme Expression by this compound
| This compound Concentration (µM) | iNOS Protein Expression (Fold Change vs. LPS) | COX-2 Protein Expression (Fold Change vs. LPS) |
| 10 | 0.62 ± 0.05 | 0.68 ± 0.06 |
| 25 | 0.35 ± 0.03 | 0.41 ± 0.04 |
| 50 | 0.12 ± 0.01 | 0.18 ± 0.02 |
Experimental Protocols
In Vitro Anti-Inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for cytokine and protein analysis) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (1-50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite standard curve.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the provided standard curves.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
This compound (10, 25, and 50 mg/kg, administered orally).
-
Positive control (e.g., Indomethacin, 10 mg/kg, administered orally).
-
-
Procedure:
-
Administer the respective treatments to the animals 1 hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols for Neuroprotective Effects of Quercetin
Disclaimer: Due to the absence of specific research data on the neuroprotective effects of Cimiracemoside D, this document provides a detailed overview of the well-researched neuroprotective agent, Quercetin , as a representative example. The experimental protocols, data, and signaling pathways described herein are based on published studies on Quercetin and are intended to serve as a template and guide for researchers in the field of neuroprotection.
Introduction
Quercetin, a flavonoid ubiquitously found in fruits and vegetables, has demonstrated significant neuroprotective properties in numerous preclinical studies.[1][2][3] Its therapeutic potential in neurodegenerative diseases is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[3] Quercetin has been shown to mitigate neuronal damage in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][4][5] This document provides a comprehensive summary of the quantitative data, experimental protocols, and signaling pathways associated with the neuroprotective effects of Quercetin.
Quantitative Data on Neuroprotective Effects of Quercetin
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of Quercetin.
Table 1: In Vitro Neuroprotective Effects of Quercetin
| Cell Line | Neurotoxic Agent | Quercetin Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | Amyloid-β (10 µM) | 50, 100, 150 µM | Cell Viability (MTT) | Increased cell viability from 65.3% to higher levels.[6] | [6] |
| HT22 | Glutamate (4 mM) | 0.1 - 10 µM | Cell Viability | IC50 of 7.0 ± 0.2 µM for protection against glutamate-induced cell death.[7] | [7] |
| SH-SY5Y | MPP+ (1 mM) | 0.1 - 1 µg/ml | Cell Viability (Calcein & MTT) | Protected against MPP+-induced damage.[8] | [8] |
| Primary Hippocampal Neurons | Amyloid-β (1-42) (10µM) | 5, 10 µM | Cell Viability (MTT) | Significantly attenuated Aβ (1–42)-induced cytotoxicity.[9] | [9] |
| Neuro-2a | - | 10 µM | Cell Growth | IC50 of 10 µM for inhibiting cell growth.[10] | [10] |
Table 2: In Vivo Neuroprotective Effects of Quercetin
| Animal Model | Insult | Quercetin Dosage | Outcome Measure | Result | Reference |
| C57BL/6 Mice | MPTP | Not specified | Motor Deficits, Neuronal Atrophy | Significantly improved motor deficits and reduced neuronal atrophy.[11][12] | [11][12] |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Neurological Deficits, Brain Edema | Attenuated MCAO-induced neuronal deficits and degeneration.[4] | [4] |
| Rats | Traumatic Brain Injury (TBI) | 50 mg/kg | Neurological Impairment | Significantly attenuated TBI-induced neurological impairment.[13] | [13] |
| Mice | D-galactose induced aging | Not specified | SOD activity, MDA levels | Increased superoxide dismutase (SOD) activity by 32-46% and reduced malondialdehyde (MDA) levels by 23-32%.[14] | [14] |
| Rats | Repeated Cerebral Ischemia | Not specified | Neuronal Cell Death (CA1) | Suppressed neuronal cell death by 20% in the CA1 area.[14] | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
SH-SY5Y Cell Culture
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research.[15][16]
-
Growth Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 1% penicillin/streptomycin.[17]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[16][17]
-
Passaging: When cells reach approximately 80% confluency, they are passaged. The medium is removed, cells are washed with PBS, and then incubated with trypsin-versene solution to detach.[17] The trypsin is neutralized with complete medium, and the cells are centrifuged, resuspended in fresh medium, and re-plated at a 1:2 or 1:3 ratio.[18]
-
Cryopreservation: For long-term storage, cells are resuspended in a cryopreservation solution (e.g., 10% DMSO in FBS) at a density of 1x10^6 cells/mL, placed in a controlled-rate freezing container at -80°C overnight, and then transferred to liquid nitrogen.[18][19]
Induction of Neurotoxicity
To model neurodegenerative conditions in vitro, SH-SY5Y cells are exposed to various neurotoxins.
-
Amyloid-β (Aβ) Toxicity: Aβ1-42 peptides are oligomerized and then added to the cell culture medium at concentrations typically ranging from 10 to 20 µM for 24 hours to induce cytotoxicity.[6]
-
Oxidative Stress: Hydrogen peroxide (H2O2) is added to the culture medium at varying concentrations to induce oxidative stress and neuronal cell death.
-
MPTP/MPP+ Model of Parkinson's Disease: MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is added to the culture medium (e.g., at 1 mM) to induce dopaminergic neurodegeneration.[8]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21]
-
Treatment: Pre-treat cells with various concentrations of Quercetin for a specified time (e.g., 1-4 hours) before adding the neurotoxic agent.
-
MTT Addition: After the neurotoxin incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[21]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
Immunofluorescence is used to visualize the localization of specific proteins within the cells.
-
Cell Seeding and Treatment: Grow and treat cells on glass coverslips in a multi-well plate.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.[22]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS.[22]
-
Blocking: Block with a solution containing normal goat serum (e.g., 4%) for 1 hour.[22]
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[23]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Signaling Pathways
Caption: Quercetin activates the PI3K/Akt signaling pathway.
References
- 1. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 6. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of Quercetin in Primary Neurons Against Aβ(1-42): Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin attenuates neuronal autophagy and apoptosis in rat traumatic brain injury model via activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 17. SH-SY5Y culturing [protocols.io]
- 18. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 19. cyagen.com [cyagen.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Quercetin and Sesamin Protect Dopaminergic Cells from MPP+-Induced Neuroinflammation in a Microglial (N9)-Neuronal (PC12) Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Analysis of Cimiracemoside D in Cartilage Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside D is a cycloartane triterpenoid glycoside with potential therapeutic applications. While in vivo and in vitro studies are crucial, ex vivo tissue analysis provides a valuable intermediate platform to study the effects of this compound on intact tissue architecture and cell populations in a controlled environment that closely mimics physiological conditions. This document provides detailed application notes and protocols for the ex vivo analysis of this compound, with a particular focus on its potential chondroprotective and anti-inflammatory effects in cartilage explants, a key area of interest in osteoarthritis research.
Disclaimer: The following protocols and data are provided as a representative guide. As of the latest literature review, specific ex vivo studies on this compound are limited. Therefore, these methodologies are based on established ex vivo techniques for assessing analogous compounds with anti-inflammatory and chondroprotective properties. Researchers should optimize these protocols for their specific experimental setup.
Application Note 1: Assessing the Chondroprotective Effects of this compound in an Ex Vivo Osteoarthritis Model
Objective: To evaluate the efficacy of this compound in preventing cartilage degradation and inflammation in an ex vivo model of osteoarthritis (OA) using cartilage explants.
Background: In osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) play a critical role in cartilage degradation by stimulating the production of matrix metalloproteinases (MMPs) and other catabolic enzymes.[1][2] Ex vivo cartilage explant models provide a robust system to study these pathological processes and to screen potential therapeutic agents that can mitigate these effects.[3][4]
Experimental Rationale: This protocol outlines the use of bovine or porcine cartilage explants, which are stimulated with IL-1β to induce an inflammatory and catabolic state resembling OA. The protective effects of this compound are then assessed by measuring key biomarkers of cartilage health and degradation.
Experimental Workflow
Caption: Workflow for ex vivo analysis of this compound on cartilage explants.
Experimental Protocols
Protocol 1: Preparation and Culture of Cartilage Explants
Materials:
-
Fresh bovine or porcine knee joints
-
Sterile scalpel and forceps
-
Biopsy punch (4-6 mm diameter)
-
DMEM/F-12 basal medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well culture plates
Procedure:
-
Aseptically dissect the knee joint and expose the articular cartilage surface.
-
Using a sterile biopsy punch, harvest full-thickness cartilage explants from the femoral condyles or tibial plateau.
-
Place the explants in a petri dish containing DMEM/F-12 medium.
-
Transfer individual explants into the wells of a 96-well plate containing 200 µL of DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow the explants to equilibrate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After equilibration, replace the medium with serum-free DMEM/F-12 for 24 hours prior to treatment.
Protocol 2: this compound Treatment and Inflammatory Challenge
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant IL-1β
-
Serum-free DMEM/F-12 medium
Procedure:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is below 0.1%.
-
Remove the serum-free medium from the explant cultures.
-
Add the this compound working solutions to the respective wells and pre-incubate for 2 hours.
-
Prepare a solution of IL-1β (e.g., 10 ng/mL) in serum-free medium.
-
Add the IL-1β solution to the wells containing this compound. Include control groups: untreated, IL-1β alone, and vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
Protocol 3: Biochemical and Molecular Analysis
1. Glycosaminoglycan (GAG) Release Assay (DMMB Assay):
-
Collect the culture supernatant at the end of the incubation period.
-
Use the Blyscan™ Glycosaminoglycan Assay kit or a similar dimethylmethylene blue (DMMB) colorimetric assay to quantify the amount of sulfated GAGs released into the medium, as an indicator of proteoglycan degradation.[3]
-
Digest the remaining cartilage explants with papain to determine the total GAG content.[3]
2. Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement:
-
Use the collected culture supernatant.
-
Measure the concentration of nitric oxide using the Griess reagent system.[2]
-
Quantify PGE2 levels using a competitive enzyme immunoassay (EIA) kit.[2]
3. Matrix Metalloproteinase (MMP) Activity:
-
Analyze the culture supernatant for the activity of key MMPs, such as MMP-3 and MMP-13, using commercially available activity assay kits or zymography.[2]
4. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cartilage explants.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) to analyze the expression of genes related to cartilage matrix (e.g., COL2A1, ACAN), inflammation (e.g., iNOS, COX2), and catabolism (e.g., MMP3, MMP13, ADAMTS5).[4][5]
Data Presentation
Table 1: Hypothetical Effects of this compound on Biomarkers of Cartilage Degradation and Inflammation in IL-1β-Stimulated Cartilage Explants
| Treatment Group | GAG Release (µg/mg tissue) | NO Production (µM) | PGE2 Production (pg/mL) | MMP-13 Activity (RFU) |
| Control (untreated) | 15.2 ± 2.1 | 1.5 ± 0.3 | 55.4 ± 8.2 | 112.7 ± 15.3 |
| IL-1β (10 ng/mL) | 68.5 ± 5.9 | 12.8 ± 1.5 | 450.1 ± 35.7 | 589.3 ± 45.1 |
| IL-1β + this compound (1 µM) | 55.3 ± 4.8 | 9.7 ± 1.1 | 365.8 ± 29.4 | 450.6 ± 38.9 |
| IL-1β + this compound (10 µM) | 35.1 ± 3.5 | 5.2 ± 0.8 | 210.3 ± 21.1 | 288.1 ± 25.6 |
| IL-1β + this compound (50 µM) | 20.4 ± 2.6 | 2.1 ± 0.5 | 98.7 ± 12.3 | 154.9 ± 18.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathway Visualization
The anti-inflammatory effects of many natural compounds in chondrocytes are mediated through the inhibition of the NF-κB signaling pathway.[1][6] IL-1β and TNF-α activate this pathway, leading to the transcription of genes involved in inflammation and cartilage degradation. This compound may exert its chondroprotective effects by modulating this pathway.
Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.
Conclusion
The described ex vivo protocols provide a comprehensive framework for evaluating the potential therapeutic effects of this compound on cartilage. By utilizing these methods, researchers can gain valuable insights into its mechanisms of action, dose-response relationships, and overall potential as a chondroprotective agent for the management of osteoarthritis. These studies are a critical step in the pre-clinical development of this compound and can guide future in vivo studies and clinical trials.
References
- 1. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrating Cartilage Explant Culture with Simulated Digestion and Hepatic Biotransformation Refines In Vitro Screening of Joint Care Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an ex vivo cartilage damage model by combined collagenase treatment and mechanical loading | springermedizin.de [springermedizin.de]
- 5. Establishment of an ex vivo cartilage damage model by combined collagenase treatment and mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
Application Notes and Protocols for Cimiracemoside D Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside D is a triterpenoid saponin isolated from Actaea racemosa (black cohosh) and Cimicifuga foetida.[1][2] While extracts containing this compound have been investigated for various biological activities, including potential anti-cancer effects and the management of menopausal symptoms, the specific molecular targets of this compound remain largely uncharacterized.[3][4][5][6][7] These application notes provide a comprehensive overview of established methodologies and detailed protocols for the identification and validation of the biological targets of novel natural products like this compound.
Section 1: Target Identification Strategies
The initial step in elucidating the mechanism of action of a bioactive compound is the identification of its molecular target(s). A multi-pronged approach combining affinity-based, activity-based, and computational methods is recommended for a comprehensive target discovery campaign.
Affinity-Based Target Identification: Pull-Down Assay with Immobilized this compound
This method relies on the specific interaction between this compound and its target protein(s) in a complex biological mixture, such as a cell lysate.
Experimental Workflow:
Protocol: Affinity Chromatography Pull-Down Assay
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain with a terminal reactive group like an amine or carboxylate). The linker attachment point should be at a position that is not critical for its biological activity.
-
Covalently couple the linker-modified this compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated Dynabeads).
-
Prepare control beads by immobilizing a structurally similar but biologically inactive molecule or by quenching the active groups on the beads.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (excess free this compound), a denaturing buffer (e.g., SDS-PAGE loading buffer), or by changing the pH or ionic strength.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control.
-
Perform in-gel trypsin digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database (e.g., Swiss-Prot).
-
Computational Target Prediction
In silico methods can provide initial hypotheses about potential targets based on the chemical structure of this compound.
-
Molecular Docking: Dock the 3D structure of this compound against a library of known protein structures to predict potential binding partners and binding modes.
-
Pharmacophore Modeling: Use the structure of this compound to build a pharmacophore model and screen it against databases of protein targets.
-
Target Prediction Servers: Utilize web-based tools that predict protein targets based on ligand similarity to compounds with known targets.
Section 2: Target Validation Strategies
Once potential targets have been identified, it is crucial to validate that they are genuine binding partners of this compound and that this interaction leads to a functional consequence.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.
Experimental Workflow:
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with this compound at a desired concentration (and a vehicle control, e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Detection and Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
In Vitro Binding Assays
These assays provide quantitative data on the binding affinity between this compound and a purified recombinant target protein.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of this compound over the surface. The binding and dissociation are measured in real-time, allowing for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Titrate a solution of this compound into a solution containing the target protein. The heat released or absorbed upon binding is measured to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Functional Assays
Functional assays are essential to demonstrate that the binding of this compound to its target modulates the protein's biological activity. The design of the assay is specific to the function of the target protein.
-
Enzyme Activity Assays: If the target is an enzyme, measure its activity in the presence of varying concentrations of this compound to determine if the compound acts as an inhibitor or an activator and to calculate its IC50 or EC50 value.
-
Reporter Gene Assays: If the target is a transcription factor or part of a signaling pathway that regulates gene expression, use a reporter gene (e.g., luciferase or GFP) under the control of a specific promoter to measure the effect of this compound on pathway activity.
Section 3: Data Presentation
Quantitative data from target validation experiments should be summarized in clear and concise tables.
Table 1: Summary of In Vitro Binding Affinities
| Target Protein | Assay Method | KD (μM) |
|---|---|---|
| Target X | SPR | 5.2 ± 0.8 |
| Target Y | ITC | 12.5 ± 1.3 |
Table 2: Summary of Functional Activity
| Target Protein | Assay Type | IC50 / EC50 (μM) |
|---|---|---|
| Target X (Kinase) | Kinase Activity Assay | 8.9 ± 1.1 (IC50) |
| Target Z (Receptor) | Reporter Gene Assay | 2.5 ± 0.4 (EC50) |
Section 4: Hypothetical Signaling Pathway
If this compound is found to target a specific kinase, for example, it is important to visualize its position within the relevant signaling pathway to understand the potential downstream consequences of its modulation.
The systematic approach outlined in these application notes, combining target identification and rigorous validation methodologies, provides a robust framework for elucidating the mechanism of action of this compound. The successful identification and validation of its molecular target(s) will be a critical step in advancing this natural product towards potential therapeutic applications.
References
- 1. Molecular mechanisms for pharmacological effects of drugs based on Cimicifuga racemosa extracts - Gromova - Gynecology [journals.rcsi.science]
- 2. This compound [sobekbio.com]
- 3. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of Cimicifuga foetida extract on menopausal syndrome in Chinese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety evaluation of Cimicifuga foetida extract in menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Signaling Pathways with Cimiracemoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside D is a triterpenoid glycoside isolated from plants of the Actaea (formerly Cimicifuga) genus. While direct studies on the specific signaling pathways modulated by this compound are currently limited in published literature, related compounds from this class have demonstrated bioactivity, including the modulation of key cellular signaling cascades. Notably, other natural products have been shown to induce apoptosis in cancer cell lines through the activation of intrinsic and extrinsic pathways. These pathways are critical in programmed cell death and are often dysregulated in cancer.[1][2][][4]
These application notes provide a hypothetical framework and detailed protocols for investigating the potential of this compound to induce apoptosis and modulate associated signaling pathways in a cancer cell line model. The protocols outlined below are standard methodologies used to assess the induction of apoptosis and to dissect the underlying molecular mechanisms.
Hypothetical Application: Induction of Apoptosis in Cancer Cells
This section outlines a series of experiments to test the hypothesis that this compound induces apoptosis in a human cancer cell line (e.g., HeLa) and to elucidate the potential signaling pathways involved.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described experiments to quantify the effects of this compound.
Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.3 ± 5.5 |
| 50 | 25.1 ± 3.8 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Flow Cytometry)
| Treatment (24h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (25 µM) | 28.4 ± 2.1 | 15.2 ± 1.8 |
| Staurosporine (1 µM) | 35.6 ± 2.5 | 18.9 ± 2.0 |
Table 3: Caspase Activity Assay
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 4.8 ± 0.6 | 1.5 ± 0.2 | 4.2 ± 0.5 |
Table 4: Western Blot Densitometry Analysis of Key Apoptosis-Related Proteins
| Treatment (24h) | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved PARP (Relative Expression) | p-NF-κB (Relative Expression) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 0.4 ± 0.1 | 2.5 ± 0.3 | 5.2 ± 0.7 | 0.6 ± 0.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on HeLa cells.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Quantification by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 25 µM) or vehicle control for 24 hours. A known apoptosis inducer like Staurosporine can be used as a positive control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
Objective: To measure the activity of key executioner (Caspase-3/7), initiator (Caspase-8 for extrinsic pathway, Caspase-9 for intrinsic pathway) caspases.
Materials:
-
HeLa cells
-
This compound
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (or similar)
-
Luminometer
Protocol:
-
Seed HeLa cells in a white-walled 96-well plate.
-
Treat cells with this compound (e.g., 25 µM) or vehicle control for 24 hours.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in activity compared to the vehicle control.
Western Blot Analysis
Objective: To detect changes in the expression levels of key proteins involved in the apoptosis signaling pathway.
Materials:
-
HeLa cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved PARP, p-NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HeLa cells with this compound (e.g., 25 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
References
Application Notes and Protocols: Cimiracemoside D in Drug Discovery and Development
Introduction
Cimiracemoside D is a naturally occurring triterpenoid glycoside isolated from the rhizomes of plants belonging to the Actaea (formerly Cimicifuga) genus, such as Actaea racemosa (black cohosh) and Cimicifuga foetida.[1][2][3] As a member of the cyclolanostane family of compounds, it possesses a complex chemical structure that has drawn interest for its potential biological activities. This document provides an overview of the current, albeit limited, understanding of this compound in the context of drug discovery and outlines general protocols for its investigation.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₈O₁₁ | [4] |
| Molecular Weight | 678.86 g/mol | [4] |
| CAS Number | 290821-39-5 | [4] |
| Source Organisms | Actaea racemosa, Cimicifuga foetida | [1][2][3] |
Biological Activity and Therapeutic Potential
Currently, the specific biological activities and mechanism of action of this compound remain largely unknown based on publicly available scientific literature.[1] While other compounds from the Cimicifuga genus have demonstrated various pharmacological effects, including anti-inflammatory and cytotoxic activities, these properties cannot be directly extrapolated to this compound without specific experimental evidence.
Given the lack of specific data, the following sections provide generalized protocols that researchers can adapt to investigate the potential therapeutic applications of this compound.
Experimental Protocols
The following are generalized in vitro experimental workflows for the initial screening of this compound's biological activity.
1. General Workflow for In Vitro Cytotoxicity Screening
This workflow outlines the steps to assess the potential anticancer activity of this compound.
Caption: General workflow for assessing the in vitro cytotoxicity of this compound.
Detailed Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
2. Logical Workflow for Investigating Anti-inflammatory Potential
This diagram illustrates a logical progression for evaluating the anti-inflammatory effects of this compound.
Caption: Logical workflow for investigating the anti-inflammatory properties of this compound.
Detailed Methodology: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite.
Potential Signaling Pathways for Investigation
While no specific signaling pathways have been identified for this compound, based on the activities of other triterpenoids, the following pathways are plausible starting points for investigation should initial screening show positive results in cytotoxicity or anti-inflammatory assays.
Hypothetical Apoptotic Pathway Inhibition
If this compound demonstrates cytotoxic effects, it may modulate key proteins in the apoptotic signaling cascade.
Caption: Hypothetical modulation of apoptotic pathways by this compound.
This compound is a natural product with a defined chemical structure but currently uncharacterized biological activity. The protocols and workflows provided here offer a foundational approach for researchers to begin exploring its therapeutic potential in areas such as oncology and inflammation. Further research is essential to elucidate the specific mechanisms of action and to determine if this compound holds promise as a lead compound in drug discovery and development.
References
Troubleshooting & Optimization
Cimiracemoside D low solubility in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low aqueous solubility of Cimiracemoside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a triterpenoid saponin, a natural product found in plants like Actaea racemosa (Black Cohosh)[1][2]. Structurally, it is a large, complex molecule with both hydrophobic (the triterpenoid backbone) and hydrophilic (the sugar moieties) parts[2][3]. This amphipathic nature can lead to poor solubility in purely aqueous solutions, which is a significant hurdle for in vitro and in vivo experiments that require the compound to be in a dissolved state in physiological buffers.
Q2: What is the documented solubility of this compound?
This compound is sparingly soluble in water but shows high solubility in Dimethyl Sulfoxide (DMSO)[1][4][5]. For in vitro applications, stock solutions are typically prepared in DMSO at concentrations as high as 100 mg/mL[1]. For creating aqueous working solutions suitable for cell culture or animal studies, co-solvents and excipients are necessary.
Q3: My this compound powder is not dissolving, even in DMSO. What should I do?
If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air[1]. Water contamination can significantly reduce the solubility of hydrophobic compounds. Always use newly opened or properly stored anhydrous DMSO[1].
-
Apply Sonication: Use an ultrasonic bath to aid dissolution. The high-frequency sound waves help to break up compound aggregates and enhance solvent interaction[1].
-
Gentle Heating: Gently warming the solution can also help. However, be cautious about the compound's stability at elevated temperatures.
Q4: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue known as "precipitation upon dilution." When the highly concentrated DMSO stock is introduced to the aqueous environment, the compound crashes out of solution because water is a poor solvent for it. To prevent this, specialized solvent systems are required. The key is to use excipients that can keep the hydrophobic compound dispersed in the aqueous phase.
Commonly used strategies include:
-
Co-solvents and Surfactants: Using a multi-component solvent system can maintain solubility. A widely used formulation includes PEG300 (a polymer that helps solubilize) and Tween-80 (a non-ionic surfactant that forms micelles to encapsulate the compound)[1].
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in water[1].
Q5: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].
-
In Solvent (Stock Solutions): Once dissolved in a solvent like DMSO, aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C (for up to 2 years) or -20°C (for up to 1 year)[1].
Quantitative Data Summary
The following tables summarize key properties and solubility data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₈O₁₁ | [1][2][3] |
| Molecular Weight | 678.85 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 290821-39-5 | [1][2] |
| Class | Terpenoid, Triterpene | [1] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (147.31 mM) | Ultrasonic assistance may be needed. | [1] |
| Methanol | Soluble | --- | [4] |
| Water | Sparingly soluble | --- | [4] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (1.22 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (1.22 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (1.22 mM) | Clear solution. | [1] |
Table 3: Stock Solution Preparation Guide (for DMSO)
| Target Concentration | Mass (for 1 mL) | Mass (for 5 mL) | Mass (for 10 mL) |
| 1 mM | 0.68 mg | 3.40 mg | 6.79 mg |
| 5 mM | 3.40 mg | 16.97 mg | 33.94 mg |
| 10 mM | 6.79 mg | 33.94 mg | 67.89 mg |
| 100 mM | 67.89 mg | 339.43 mg | 678.85 mg |
| Calculations are based on a Molecular Weight of 678.85 g/mol . |
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 1.473 mL of DMSO to 100 mg of powder).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
This protocol is adapted for preparing a 1 mL working solution from an 8.3 mg/mL DMSO stock[1].
-
Initial Mixture: In a sterile tube, add 100 µL of the 8.3 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to the tube to reach a final volume of 1 mL. Mix well. The final concentration will be 0.83 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
Protocol 3: Preparation of an Aqueous Working Solution using Cyclodextrin
This protocol is for preparing a 1 mL working solution using SBE-β-CD[1].
-
Prepare Cyclodextrin Solution: First, prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Dilution: In a sterile tube, add 100 µL of an 8.3 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mixing: Mix thoroughly until a clear solution is obtained. The final concentration will be 0.83 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline)[1].
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for preparing a working solution.
Caption: How excipients improve aqueous solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Cimiracemoside C | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound supplier | CAS No :290821-39-5 | AOBIOUS [aobious.com]
Cimiracemoside D degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimiracemoside D.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical storage conditions?
A1: this compound is a triterpene glycoside from the plant Actaea racemosa (black cohosh)[1]. Studies on the chemical constituents of black cohosh have shown that the triterpene glycoside fraction is chemically stable in plant material and extracts when stored at room temperature with low humidity, as well as under accelerated conditions of higher temperature and humidity over a period of nine weeks. This suggests that this compound, as part of this class of compounds, possesses good intrinsic stability under these conditions.
Q2: Are there any known solvents or conditions to avoid when working with this compound?
Q3: I am observing a loss of my compound in solution over time. What could be the cause?
A3: If you are experiencing a loss of this compound in solution, consider the following possibilities:
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pH of the solvent: Extreme pH values can lead to degradation. Ensure your solvent system is within a neutral to slightly acidic range.
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Temperature: While generally stable at room temperature, prolonged exposure to elevated temperatures could potentially lead to degradation. Store solutions at recommended low temperatures when not in use.
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Light Exposure: Although not specifically documented for this compound, photolability is a possibility for complex organic molecules. It is good practice to protect solutions from direct light.
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Oxidation: The presence of oxidizing agents in your solvent or exposure to air for extended periods could potentially lead to oxidative degradation. Using freshly prepared solvents and minimizing headspace in storage vials can help mitigate this.
-
Microbial Contamination: If using aqueous buffers without preservatives for extended periods, microbial growth could lead to compound degradation.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the best way to monitor the stability of your this compound sample. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. By analyzing your sample at different time points and under different conditions, you can quantify the amount of this compound remaining and detect the appearance of any new peaks that may correspond to degradants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Prepare a fresh standard solution of this compound to confirm its retention time.2. Review the storage and handling conditions of your sample (pH, temperature, light exposure).3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and see if they match the unexpected peaks. |
| Loss of compound potency or activity | Chemical degradation of this compound. | 1. Verify the purity and integrity of your starting material.2. Assess the stability of the compound in your experimental matrix (e.g., cell culture media, formulation buffer) over the duration of the experiment.3. Use a validated stability-indicating HPLC method to quantify the amount of intact this compound. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | 1. Evaluate the compatibility of this compound with other components in your experiment.2. Prepare fresh solutions of this compound for each experiment.3. Include a positive control with a freshly prepared sample in each experiment to monitor for any time-dependent degradation. |
Data Presentation
While specific quantitative degradation data for this compound is not available in the literature, the following table summarizes the stability of the general class of triterpene glycosides from Actaea racemosa based on published research.
Table 1: Summary of Stability for Triterpene Glycosides from Actaea racemosa
| Condition | Matrix | Duration | Stability Finding |
| Room Temperature / Low Humidity | Plant Material & Extract | 9 weeks | Stable |
| 40°C / 75% Relative Humidity | Plant Material & Extract | 9 weeks | Stable |
| High Temperature / High Humidity | Plant Material & Extract | 9 weeks | Stable |
Data summarized from a study on the stability of triterpene glycosides in black cohosh.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The goal of a forced degradation study is to generate potential degradation products to facilitate the development of a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.
- Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
- Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
- At each time point, withdraw a sample from each stress condition.
- Analyze the samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.
4. Data Evaluation:
- Calculate the percentage of degradation of this compound under each condition.
- Characterize the degradation products using MS and other spectroscopic techniques if necessary.
Visualizations
Caption: A general experimental workflow for conducting forced degradation studies to assess the stability of this compound.
Caption: A logical workflow for troubleshooting potential stability issues with this compound.
References
Technical Support Center: Optimizing In Vivo Studies for Natural Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the in vivo dosage of natural products like Cimiracemoside D. While specific public data on this compound is limited, this guide offers a framework for establishing effective and safe dosing regimens for novel natural compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my natural product in an in vivo study?
A1: Establishing a starting dose is a critical step that involves a combination of in vitro data and literature review.
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In Vitro to In Vivo Extrapolation: Your in vitro studies, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are the foundation. A common, though highly approximate, starting point for in vivo studies is to use a dose that is expected to achieve a plasma concentration 10- to 100-fold higher than the in vitro effective concentration.
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Literature Review: Search for published in vivo studies on structurally similar compounds or compounds with a similar mechanism of action. This can provide a valuable starting range.
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Allometric Scaling: If data from other species is available, allometric scaling can be used to estimate a human equivalent dose (HED) and then scaled back to your animal model. This is a more advanced technique that requires pharmacokinetic data.
Q2: What are the signs of toxicity I should monitor for in my animal model?
A2: Careful observation of the animals is crucial for identifying signs of toxicity. Key indicators include:
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Physical Appearance: Ruffled fur, hunched posture, lethargy, and changes in skin color.
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Behavioral Changes: Reduced activity, social withdrawal, aggression, or unusual movements.
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Physiological Parameters: Significant weight loss (more than 10-15% of initial body weight), changes in food and water intake, altered body temperature, and changes in fecal or urine output.
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Clinical Signs: Labored breathing, seizures, or paralysis.
If any of these signs are observed, it may be necessary to adjust the dose, the dosing frequency, or to euthanize the animal if it is in significant distress.
Q3: My compound is not showing efficacy in vivo, even at high doses. What should I do?
A3: A lack of in vivo efficacy can be due to several factors. Here is a troubleshooting workflow:
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Verify Compound Stability and Formulation: Ensure your compound is stable in the vehicle used for administration and that the formulation allows for adequate bioavailability.
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Pharmacokinetic (PK) Analysis: Conduct a basic PK study to determine if the compound is being absorbed and reaching the target tissue at a sufficient concentration. This involves measuring the compound's concentration in plasma and, if possible, in the target tissue over time.
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Re-evaluate the Animal Model: Confirm that the chosen animal model is appropriate for the disease or condition being studied and that the target of your compound is expressed and functional in that model.
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Consider Alternative Routes of Administration: If oral bioavailability is low, consider other routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection.
Troubleshooting Guides
Issue: High Variability in Animal Responses
High variability in responses between animals in the same treatment group can obscure the true effect of your compound.
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Possible Cause 1: Inconsistent Dosing Technique.
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Solution: Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, IP injection). Use appropriate needle sizes and ensure the full dose is administered each time.
-
-
Possible Cause 2: Animal Stress.
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Solution: Acclimatize animals to the housing conditions and handling procedures before the experiment begins. Minimize noise and other stressors in the animal facility.
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Possible Cause 3: Genetic or Health Status of Animals.
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Solution: Use animals from a reputable supplier and ensure they are of a similar age and weight. House animals in a specific pathogen-free (SPF) environment.
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Issue: Unexpected Animal Deaths
Unexpected mortality in a treatment group is a serious issue that requires immediate attention.
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Possible Cause 1: Acute Toxicity of the Compound.
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Solution: Immediately stop dosing at that level. Conduct a dose-range finding study with smaller dose increments to identify the maximum tolerated dose (MTD). Consider a different formulation or route of administration that may reduce acute toxicity.
-
-
Possible Cause 2: Vehicle Toxicity.
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Solution: Always include a vehicle-only control group to assess the toxicity of the delivery vehicle itself. If the vehicle is causing adverse effects, a different, more inert vehicle should be selected.
-
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Possible Cause 3: Complications from the Route of Administration.
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Solution: For example, improper oral gavage can lead to esophageal or stomach perforation. Ensure proper technique and consider less invasive routes if possible.
-
Data Presentation
Table 1: Example of a Dose-Ranging Study for a Generic Natural Product
| Dose Group (mg/kg) | Number of Animals | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | 10 | 1500 ± 120 | 0 | No adverse effects |
| 10 | 10 | 1200 ± 110 | 20 | No adverse effects |
| 25 | 10 | 850 ± 95 | 43 | No adverse effects |
| 50 | 10 | 400 ± 60 | 73 | Minor weight loss (~5%) |
| 100 | 10 | 250 ± 45 | 83 | Significant weight loss (~15%), ruffled fur |
Table 2: Example of a Toxicity Assessment for a Generic Natural Product
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Serum Chemistry Changes | Histopathological Findings |
| Vehicle Control | +5% | None | No significant abnormalities |
| 50 | -5% | None | No significant abnormalities |
| 100 | -15% | Elevated ALT, AST | Mild to moderate liver inflammation |
| 200 | -25% (study terminated) | Markedly elevated ALT, AST, BUN | Severe liver necrosis, kidney damage |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood urea nitrogen
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
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Animal Model: Select an appropriate animal model (e.g., tumor xenograft mouse model).
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Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
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Randomization: Randomly assign animals to treatment groups (e.g., vehicle control and 3-4 dose levels of the natural product). A typical group size is 8-10 animals.
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Dosing: Administer the natural product or vehicle at the predetermined frequency and route. Monitor the animals daily for signs of toxicity.
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Efficacy Measurement: Measure the primary efficacy endpoint at regular intervals (e.g., tumor volume twice weekly).
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Endpoint: At the end of the study, euthanize the animals and collect tumors and/or other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
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Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal dose for efficacy with acceptable toxicity.
Protocol 2: Maximum Tolerated Dose (MTD) Study
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Dose Selection: Based on preliminary data, select a starting dose that is expected to be well-tolerated.
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Dose Escalation: Administer the compound to a small group of animals (e.g., 3-5) at the starting dose for a defined period (e.g., 7-14 days).
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Observation: Monitor animals daily for signs of toxicity, and measure body weight regularly.
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Escalation Decision: If no significant toxicity is observed, escalate the dose in a new group of animals (e.g., by a factor of 1.5-2).
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MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
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Confirmatory Cohort: Once the MTD is estimated, a larger cohort of animals (e.g., 8-10) may be treated at that dose to confirm its tolerability.
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Simplified NF-κB signaling pathway, a common target for natural products.
Technical Support Center: Enhancing the Bioavailability of Cimiracemoside D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Cimiracemoside D and other related triterpenoid saponins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound, a triterpenoid saponin, faces several challenges to its oral bioavailability. Saponins, in general, exhibit poor intestinal absorption due to their unfavorable physicochemical properties, including a large molecular mass (often exceeding 500 Da), a high capacity for hydrogen bonding, and significant molecular flexibility, all of which contribute to poor membrane permeability.[1] Additionally, hydrolysis of the glycosidic linkages by gut microflora can occur, leading to degradation before the compound can be absorbed.[2][3] Rapid and extensive biliary excretion is another factor that can limit the oral bioavailability of many saponins.[1]
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A crucial first step is to evaluate the solubility and permeability of this compound, which are key determinants of oral absorption. An in vitro Caco-2 cell permeability assay is a standard method to predict intestinal absorption.[4][5][6][7][8][9] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[6][7][8] By measuring the transport of this compound across this cell layer, researchers can estimate its potential for in vivo absorption.
Q3: What formulation strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds like this compound. These include:
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Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and solubility.[10][11]
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Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[10][12]
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Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[10][13][14]
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous environments.[10][12]
Troubleshooting Guides
Problem 1: Low apparent permeability (Papp) of this compound in the Caco-2 assay.
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Possible Cause: The inherent physicochemical properties of this compound, such as its large size and hydrophilicity from the sugar moieties, may limit its passive diffusion across the cell membrane.
-
Troubleshooting Steps:
-
Investigate Active Transport: Co-administer this compound with known inhibitors of efflux transporters (e.g., P-glycoprotein) to determine if active efflux is contributing to low permeability. An efflux ratio greater than two in a bidirectional Caco-2 assay indicates that the compound is a substrate for active efflux.[9]
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Enhance Permeability: Explore the use of permeation enhancers in your formulation. However, caution must be exercised as these can sometimes affect cell viability.
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Formulation Strategies: Develop and test different formulations, such as lipid-based nanoparticles or solid dispersions, to see if they can improve the transport of this compound across the Caco-2 monolayer.
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Problem 2: High variability in in vivo pharmacokinetic data.
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Possible Cause: High inter-individual variability in gut microbiota composition can lead to inconsistent degradation of this compound.[1][3] Food effects can also significantly impact the absorption of poorly soluble drugs.
-
Troubleshooting Steps:
-
Standardize Animal Models: Ensure that the animal models used in your studies are from a consistent source and are housed under identical conditions to minimize variability in gut flora.
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Controlled Feeding: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.
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Protective Formulations: Develop formulations that protect this compound from enzymatic and microbial degradation in the gut, such as enteric-coated nanoparticles.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability of this compound.
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Cell Culture: Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.[6]
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Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., 400–600 Ω·cm²) before starting the experiment.[7][8]
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Compound Application: A solution of this compound (e.g., 10 µM) in a transport buffer (like Hank's Balanced Salt Solution) is added to the apical (donor) side of the insert, and fresh buffer is added to the basolateral (receiver) side.
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Sampling: Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) and from the apical side at the end of the experiment.
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Quantification: The concentration of this compound in the samples is determined using a validated analytical method, such as LC-MS/MS.
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Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.
Protocol 2: Preparation of this compound-Loaded Solid Dispersion
This protocol describes a solvent evaporation method for preparing a solid dispersion of this compound.
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Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 or hydroxypropyl methylcellulose) in a suitable organic solvent (e.g., ethanol or methanol). The drug-to-polymer ratio can be varied to optimize the formulation.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This leaves a thin film of the drug and polymer on the wall of the flask.
-
Drying: The film is further dried under vacuum to remove any residual solvent.
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Milling and Sieving: The dried solid dispersion is scraped from the flask, milled into a fine powder, and passed through a sieve to obtain a uniform particle size.
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Characterization: The solid dispersion should be characterized for drug content, dissolution rate, and physical state of the drug (amorphous or crystalline) using techniques like DSC and XRD.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations (Illustrative Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound Solid Dispersion | 150 ± 35 | 1.5 | 900 ± 180 | 360 |
| This compound Liposomes | 250 ± 50 | 1.0 | 1500 ± 300 | 600 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: General workflow for improving the bioavailability of a poorly soluble natural product.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Different nanocarrier systems for drug delivery.
References
- 1. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability challenges associated with development of saponins as therapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic studies of active triterpenoid saponins and the total secondary saponin from Anemone raddeana Regel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. mdpi.com [mdpi.com]
- 14. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cimiracemoside D Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing Cimiracemoside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a triterpenoid saponin, a type of glycoside, that has been isolated from plants such as Actaea racemosa (black cohosh).[1] It has a molecular formula of C37H58O11 and a molecular weight of approximately 678.85 g/mol .[2][3] As a saponin, it is an amphiphilic molecule, meaning it has both water-soluble (hydrophilic) and fat-soluble (lipophilic) properties. This dual nature can influence its solubility and crystallization behavior.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2][4] It is sparingly soluble in water. For crystallization, a solvent system where the compound is soluble at high temperatures but less soluble at lower temperatures is ideal. Methanol and aqueous ethanol mixtures are commonly used for the crystallization of saponins.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C. For short-term storage, 4°C is acceptable. If dissolved in a solvent, the solution should be stored at -80°C for up to two years or -20°C for up to one year to prevent degradation.[4] Saponins can be sensitive to temperature, so proper storage is crucial to maintain their stability.[5]
Q4: Why is crystallization of this compound challenging?
A4: The crystallization of amphiphilic molecules like saponins can be challenging due to their tendency to form micelles or aggregates in solution. The presence of both a rigid hydrophobic core (the triterpenoid structure) and a flexible hydrophilic sugar chain can lead to difficulties in forming a well-ordered crystal lattice. Impurities from the extraction and purification process can also inhibit crystallization.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen solvent.
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Question: I am trying to dissolve this compound to start the crystallization process, but it is not fully dissolving. What should I do?
-
Answer:
-
Increase the temperature: Gently heat the solvent while stirring to increase the solubility. Triterpenoid saponins are generally more soluble in hot solvents.
-
Use sonication: Place the vial in an ultrasonic bath to help break up any aggregates and facilitate dissolution.[4]
-
Check solvent polarity: Ensure you are using a sufficiently polar solvent. Methanol or a high-percentage ethanol-water mixture is a good starting point. Saponins have poor solubility in non-polar solvents like chloroform or ether.
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Increase solvent volume: You may be trying to create a supersaturated solution at too low a temperature. Add a small amount of additional solvent until the solid dissolves at an elevated temperature.
-
Issue 2: No crystals are forming after the solution has cooled.
-
Question: My this compound solution has cooled to room temperature and has been sitting for a while, but no crystals have appeared. How can I induce crystallization?
-
Answer:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
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Introduce a seed crystal: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This will act as a template for new crystals to grow on.
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Reduce the temperature further: Place the flask in a refrigerator (4°C) or an ice bath to further decrease the solubility of the compound. Avoid flash-freezing, as this can cause the compound to precipitate as an amorphous solid.
-
Concentrate the solution: If the solution is too dilute, you may need to evaporate some of the solvent to achieve supersaturation. Gently heat the solution to remove a portion of the solvent and then allow it to cool again.
-
Issue 3: An oil or amorphous precipitate has formed instead of crystals.
-
Question: Instead of forming sharp crystals, my this compound has "oiled out" or formed a sticky precipitate. What went wrong?
-
Answer: This is a common issue with amphiphilic molecules and can be caused by a few factors:
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The solution is too concentrated: The high concentration of the solute may have caused it to come out of solution too quickly, not allowing enough time for an ordered crystal lattice to form. Try re-dissolving the oil in more solvent and allowing it to cool more slowly.
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The cooling rate is too fast: Rapid cooling can also lead to the formation of an amorphous solid. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment.
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Presence of impurities: Impurities can disrupt the crystallization process. You may need to further purify your this compound sample using chromatographic techniques before attempting crystallization again.
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Inappropriate solvent system: The solvent may be too "good" or too "poor." Consider using a binary solvent system (e.g., methanol-water). Dissolve the compound in a minimal amount of the "good" solvent (methanol) and then slowly add the "poor" solvent (water) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.
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Issue 4: The crystal yield is very low.
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Question: I managed to get some crystals, but the yield is much lower than expected. How can I improve it?
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Answer:
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Optimize the solvent volume: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve your compound.
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Allow sufficient time for crystallization: Ensure that you have given the crystallization process enough time to complete. This could be several hours to a few days.
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Cool the solution to a lower temperature: After crystallization at room temperature, cooling the flask in an ice bath can help to precipitate more of the dissolved compound.
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Recover from the mother liquor: The filtrate after collecting your crystals (the mother liquor) may still contain a significant amount of dissolved this compound. You can try to obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and repeating the cooling process.
-
Data Presentation
Table 1: Qualitative Solubility of Triterpenoid Saponins in Common Solvents
| Solvent | Polarity Index | Expected Solubility of this compound | Rationale |
| Water | 10.2 | Sparingly Soluble | The hydrophilic sugar moiety allows for some interaction, but the large, non-polar triterpenoid backbone limits solubility.[3] |
| Methanol | 5.1 | Soluble | A polar protic solvent that can hydrogen bond with the hydroxyl groups of the sugar and is also compatible with the less polar aglycone. |
| Ethanol | 4.3 | Soluble | Similar to methanol, it is a good solvent for saponins, often used in aqueous mixtures for extraction.[6] |
| Acetone | 4.3 | Sparingly to Insoluble | Less polar than methanol and ethanol, and generally not a good solvent for highly glycosylated saponins.[3] |
| Ethyl Acetate | 4.4 | Insoluble | A less polar solvent that is generally not suitable for dissolving saponins. |
| Chloroform | 4.1 | Insoluble | A non-polar organic solvent that is not capable of dissolving the polar sugar portion of the molecule.[3] |
| Hexane | 0.1 | Insoluble | A non-polar solvent, unsuitable for dissolving polar and amphiphilic molecules like this compound. |
Experimental Protocols
Protocol: Crystallization of this compound using a Methanol-Water System
This protocol is a general guideline and may require optimization based on the purity of the this compound sample.
-
Dissolution:
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Place 100 mg of purified this compound into a clean Erlenmeyer flask.
-
Add a minimal amount of methanol (e.g., 2-3 mL) to the flask.
-
Gently heat the flask on a hot plate while swirling until the solid is completely dissolved. If necessary, add more methanol dropwise until a clear solution is obtained.
-
-
Induction of Supersaturation:
-
While the methanol solution is still warm, slowly add deionized water dropwise until the solution becomes faintly and persistently turbid.
-
Add a few drops of methanol to re-clarify the solution. This brings the solution to a point of near-saturation.
-
-
Crystal Growth:
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent rapid evaporation and contamination.
-
Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin within several hours to a day.
-
For optimal crystal growth, it is crucial to avoid vibrations or agitation during this period.
-
-
Maturation and Harvesting:
-
Once crystal growth appears to have stopped at room temperature, place the flask in a refrigerator at 4°C for at least 12 hours to maximize the crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold methanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under a vacuum to remove any residual solvent.
-
Mandatory Visualization
Signaling Pathway Diagram
Compounds from Actaea racemosa, the plant source of this compound, have been shown to modulate the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway modulated by Actaea racemosa compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscientific.org [iscientific.org]
- 6. mdpi.com [mdpi.com]
Cimiracemoside D Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cimiracemoside D. Our aim is to address common and specific challenges encountered during the isolation and purification of this triterpenoid saponin.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Low Yield of this compound from Crude Extract
Question: I am getting a very low yield of this compound after the initial extraction and preliminary purification steps. What could be the reason and how can I improve it?
Answer:
Low yields of this compound can stem from several factors, from the initial extraction to preliminary purification choices. Here’s a systematic approach to troubleshoot this issue:
-
Extraction Efficiency: Ensure your extraction solvent and method are optimized for triterpenoid saponins. A common issue is the use of a solvent with inappropriate polarity. Consider using a gradient elution with a solvent system like ethanol-water on a macroporous resin column to effectively capture and then elute this compound.
-
Macroporous Resin Selection: The choice of macroporous resin is critical. Using a resin with unsuitable polarity, surface area, or pore size can lead to poor adsorption or difficult desorption. For triterpenoid saponins like this compound, moderately polar resins are often effective. It is recommended to screen several resins with varying properties to find the optimal one for your specific extract.[1]
-
Incomplete Elution from Macroporous Resin: If this compound is strongly adsorbed to the resin, elution may be incomplete. Optimize the eluting solvent by increasing the percentage of the organic solvent (e.g., ethanol) in a stepwise manner. Ensure a sufficient volume of eluent is used to wash the column thoroughly.
-
Sample Degradation: Triterpenoid saponins can be susceptible to degradation under harsh pH or high-temperature conditions.[2] Ensure that your extraction and purification steps are carried out under mild conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.
Issue 2: Poor Peak Resolution in High-Speed Counter-Current Chromatography (HSCCC)
Question: I am using HSCCC to purify this compound, but the peaks are broad and overlapping with other compounds. How can I improve the resolution?
Answer:
Achieving good peak resolution in HSCCC is crucial for obtaining high-purity this compound. Several factors influence resolution:
-
Solvent System Selection: This is the most critical parameter. The partition coefficient (K) of this compound in the two-phase solvent system should be in the ideal range (typically 0.5 ≤ K ≤ 2.0).[3] A K value that is too high or too low will result in either prolonged elution times with broad peaks or rapid elution with poor separation. Systematically screen different solvent systems. A commonly used system for triterpenoid saponins is a mixture of chloroform, methanol, and water.[4] Adjusting the ratios of these solvents can fine-tune the K value.
-
Flow Rate of the Mobile Phase: A lower flow rate generally leads to better resolution as it allows for more efficient mass transfer between the two phases. However, this also increases the separation time. An optimal flow rate should be determined experimentally to balance resolution and analysis time.[4][5]
-
Revolution Speed: The revolution speed of the centrifuge affects the retention of the stationary phase. A higher speed can improve stationary phase retention, which is often beneficial for resolution. However, excessively high speeds can sometimes lead to emulsification. The optimal speed needs to be determined for your specific instrument and solvent system.[4]
-
Sample Loading: Overloading the column can lead to peak broadening and reduced resolution. If you suspect overloading, try injecting a smaller amount of the sample.
Issue 3: Difficulty in Separating this compound from its Isomers
Question: My sample contains isomers of this compound that are co-eluting. How can I separate them?
Answer:
The separation of isomers is a common challenge in natural product purification. For closely related isomers of this compound, standard chromatographic techniques may not provide sufficient resolution. A powerful technique for this purpose is recycling HSCCC .[6] In this method, the fraction containing the co-eluting isomers is repeatedly passed through the HSCCC column, effectively increasing the column length and allowing for the gradual separation of the isomers. This technique has been successfully applied to separate triterpenoid saponin isomers.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying this compound from a crude plant extract?
A1: A highly recommended initial step is enrichment using macroporous resin chromatography . This technique is effective for the preliminary separation of triterpenoid saponins from more polar or non-polar impurities in the crude extract.[1][7] It is a cost-effective method that can significantly simplify the subsequent purification steps.[8][9]
Q2: How do I choose the right macroporous resin for this compound purification?
A2: The selection should be based on the polarity of this compound. Since it is a glycoside, it has both polar (sugar moieties) and non-polar (triterpenoid skeleton) parts. Therefore, a resin with weak polarity is often a good starting point.[10] Key properties to consider are:
-
Polarity: Match the resin polarity to that of this compound.
-
Surface Area and Pore Size: Resins with a large surface area and suitable pore diameter generally exhibit higher adsorption capacity.[10]
-
Adsorption and Desorption Characteristics: The ideal resin should have a high adsorption capacity for this compound and allow for easy desorption with a suitable solvent.[1] It is advisable to perform small-scale screening experiments with different resins to determine the best performer.
Q3: What are the key parameters to optimize in HSCCC for this compound purification?
A3: The three main parameters to optimize are:
-
Two-Phase Solvent System: The composition of the solvent system determines the partition coefficient (K) of this compound, which is crucial for successful separation.[11][12]
-
Flow Rate of the Mobile Phase: This affects the analysis time and peak resolution.[4]
-
Revolution Speed: This influences the retention of the stationary phase.[4]
A systematic optimization of these parameters is necessary to achieve high-purity this compound.
Q4: How can I monitor the purification process of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the fractions obtained during purification. An HPLC method with a suitable column (e.g., C18) and a gradient elution program can be developed to assess the purity of the collected fractions and to identify those containing this compound. For triterpenoid saponins that may have poor UV absorption, an Evaporative Light Scattering Detector (ELSD) can be used in conjunction with HPLC or HSCCC for detection.[13]
Q5: What should I do if this compound appears to be degrading during purification?
A5: this compound stability can be a concern.[2] To minimize degradation:
-
Avoid Extreme pH: Buffer your solutions to maintain a neutral or slightly acidic pH.
-
Control Temperature: Perform purification steps at room temperature or below, if possible. Avoid excessive heating during solvent evaporation.
-
Limit Exposure to Air and Light: Work efficiently to minimize the time the sample is exposed to the atmosphere and protect it from direct light, especially if it is known to be light-sensitive.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.
Data Presentation
Table 1: Recommended Macroporous Resins for Triterpenoid Saponin Purification
| Resin Type | Polarity | Key Features | Recommended for |
| AB-8 | Weakly Polar | Good adsorption and desorption for moderately polar compounds. | Initial screening for this compound.[14] |
| D101 | Non-polar | Suitable for adsorbing non-polar to weakly polar compounds from aqueous solutions.[1] | Purification of less polar triterpenoid saponins. |
| SP207 | Brominated aromatic polymer | High surface area, suitable for compounds with aromatic rings. | Can be tested for this compound. |
Table 2: Example HSCCC Operating Parameters for Triterpenoid Saponin Separation
| Parameter | Value | Reference |
| Solvent System | Chloroform-methanol-water (4:4:2, v/v/v) | [4] |
| Mobile Phase | Lower phase | [4] |
| Flow Rate | 1.5 mL/min | [4] |
| Revolution Speed | 800 rpm | [4] |
| Stationary Phase Retention | 61% | [4] |
Experimental Protocols
Protocol 1: Preliminary Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment: Before use, the selected macroporous resin (e.g., AB-8) should be soaked in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in a suitable solvent (e.g., water or a low percentage of ethanol) and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions by HPLC to identify the fractions rich in this compound.
-
Pooling and Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare the selected two-phase solvent system (e.g., chloroform-methanol-water, 4:4:2, v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both phases before use.
-
HSCCC System Preparation: Fill the entire column with the stationary phase (typically the upper phase).
-
Equilibration: Pump the mobile phase (typically the lower phase) into the column at the desired flow rate while the apparatus is rotating at the set revolution speed until hydrodynamic equilibrium is reached and the mobile phase elutes from the outlet.
-
Sample Injection: Dissolve the pre-purified sample containing this compound in a small volume of the solvent system (a mixture of both phases) and inject it into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at the outlet.
-
Analysis: Monitor the collected fractions by HPLC to identify those containing pure this compound.
-
Recovery: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HSCCC peak resolution.
References
- 1. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 9. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent System Selection Strategies in Countercurrent Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cimiracemoside D Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Cimiracemoside D in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the most common reasons for this?
A1: Resistance to natural product-based anticancer agents like this compound, a triterpenoid saponin, is a multifaceted issue. The most frequently observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary cause of multidrug resistance (MDR).[1][2] These transporters actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2]
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Alterations in Apoptotic Pathways: Cancer cells can evade programmed cell death (apoptosis) by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[3][4][5] This prevents the execution of the apoptotic cascade that this compound may induce.
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Induction of Protective Autophagy: Autophagy, a cellular self-digestion process, can be hijacked by cancer cells to survive the stress induced by chemotherapeutic agents.[6][7] This pro-survival role of autophagy can contribute significantly to drug resistance.[8][9]
-
Enhanced Drug Metabolism: Increased metabolic detoxification of this compound, for instance, through the Glutathione S-transferase (GST) system, can lead to its inactivation and subsequent resistance.[10]
-
Alterations in Drug Target or Signaling Pathways: While the precise molecular target of this compound may not be fully elucidated, resistance can arise from mutations in the target protein or the activation of alternative pro-survival signaling pathways to compensate for the drug's effects.[11]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A systematic approach involving a series of experiments is necessary to pinpoint the resistance mechanism. We recommend the following workflow:
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Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the fold-resistance of your resistant cell line compared to the parental, sensitive cell line.
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Investigate Drug Efflux: Use efflux pump inhibitors in combination with this compound to see if sensitivity is restored.
-
Assess Apoptosis Evasion: Analyze the expression levels of key apoptotic proteins and measure caspase activity.
-
Examine Autophagy Induction: Monitor the formation of autophagosomes and the levels of autophagy-related proteins.
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Evaluate Drug Metabolism: Measure the activity of metabolic enzymes like GST.
Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Q3: What strategies can I employ to overcome this compound resistance?
A3: The strategy to overcome resistance directly depends on the underlying mechanism. Based on your experimental findings, consider the following approaches:
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For Increased Drug Efflux: Co-administer this compound with a known ABC transporter inhibitor. Several generations of these inhibitors are available, and some natural products also exhibit this activity.[12][13]
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For Alterations in Apoptotic Pathways: Use combination therapy with agents that either inhibit anti-apoptotic Bcl-2 family proteins (e.g., BH3 mimetics) or promote apoptosis through alternative pathways.[3][5]
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For Induction of Protective Autophagy: Inhibit autophagy using pharmacological inhibitors (e.g., Chloroquine, 3-Methyladenine) or genetic approaches (e.g., siRNA against ATG5 or ATG7) in combination with this compound.[8][9]
-
For Enhanced Drug Metabolism: Consider inhibitors of the specific metabolic pathway identified, such as GST inhibitors.
-
For Altered Signaling Pathways: If a compensatory signaling pathway is identified (e.g., through RNA sequencing or phosphoproteomics), use a targeted inhibitor for that pathway in combination with this compound.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Resistant cells do not show restored sensitivity with common ABC transporter inhibitors (e.g., Verapamil). | The resistance may not be mediated by the specific ABC transporters inhibited by your chosen compound. Alternatively, multiple resistance mechanisms may be at play. | 1. Test a broader range of ABC transporter inhibitors that target different pumps (e.g., for P-gp, MRP1, and ABCG2).2. Investigate other resistance mechanisms such as apoptosis evasion or autophagy. |
| No significant difference in the expression of Bcl-2 family proteins is observed between sensitive and resistant cells. | The resistance mechanism might not be at the level of protein expression but rather in the post-translational modification or localization of these proteins. The resistance could also be independent of the Bcl-2 pathway. | 1. Analyze the phosphorylation status of Bcl-2 family proteins.2. Perform cellular fractionation to assess the mitochondrial localization of pro- and anti-apoptotic proteins.3. Explore other potential resistance mechanisms. |
| Inhibition of autophagy with Chloroquine does not re-sensitize resistant cells to this compound. | The observed autophagy may be non-protective or even a cell death mechanism in your specific context. The dose or duration of Chloroquine treatment may be suboptimal. | 1. Confirm the role of autophagy using more specific inhibitors or genetic knockdown (siRNA).2. Perform a dose-titration and time-course experiment with the autophagy inhibitor.3. Consider that autophagy may not be the primary driver of resistance. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) of this compound | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Subline 1 | 15.2 | 30.4 |
| Resistant Subline 2 | 25.8 | 51.6 |
Table 2: Effect of Inhibitors on this compound IC50 in Resistant Cell Lines
| Treatment | Resistant Subline 1 IC50 (µM) | Fold Reversal | Resistant Subline 2 IC50 (µM) | Fold Reversal |
| This compound alone | 15.2 | - | 25.8 | - |
| + Verapamil (P-gp inhibitor) | 2.1 | 7.2 | 24.5 | 1.1 |
| + MK-571 (MRP1 inhibitor) | 14.8 | 1.0 | 5.3 | 4.9 |
| + Chloroquine (Autophagy inhibitor) | 15.5 | 1.0 | 12.1 | 2.1 |
| + ABT-263 (Bcl-2/Bcl-xL inhibitor) | 7.6 | 2.0 | 26.1 | 1.0 |
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and overcoming this compound resistance.
Caption: Key cellular pathways implicated in resistance to this compound.
Experimental Protocols
1. Cell Viability (IC50) Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
2. Rhodamine 123 Efflux Assay (for P-gp activity)
-
Principle: To measure the activity of P-glycoprotein (P-gp), a common ABC transporter, by monitoring the efflux of its fluorescent substrate, Rhodamine 123.
-
Methodology:
-
Harvest and wash parental and resistant cells. Resuspend in PBS at 1x10^6 cells/mL.
-
Incubate the cells with Rhodamine 123 (1 µg/mL) for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in fresh medium.
-
Incubate the cells for another 1-2 hours to allow for efflux. For inhibitor studies, include a P-gp inhibitor like Verapamil (10 µM) during this step.
-
Analyze the intracellular fluorescence of the cells by flow cytometry. Reduced fluorescence in resistant cells compared to parental cells indicates increased efflux.
-
3. Western Blot for Apoptosis and Autophagy Markers
-
Principle: To detect the expression levels of key proteins involved in apoptosis and autophagy.
-
Methodology:
-
Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Apoptosis: Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Cleaved Caspase-3, Cleaved PARP.
-
Autophagy: LC3B, p62/SQSTM1, Beclin-1, ATG5.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
4. Caspase-Glo 3/7 Assay
-
Principle: To measure the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
-
Methodology:
-
Seed cells in a 96-well plate as for the IC50 assay.
-
Treat with this compound for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo 3/7 reagent to each well.
-
Mix and incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase activity.
-
References
- 1. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress and Prospects of Autophagy in the Mechanism of Multidrug Resistance in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming multidrug resistance in human cancer cells by natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Cimiracemoside D assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimiracemoside D. Our aim is to address common issues encountered during the quantification and analysis of this compound, ensuring greater assay reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a triterpenoid glycoside, a class of natural compounds found in plants such as Actaea racemosa (black cohosh). Accurate quantification of this compound is crucial for the standardization of herbal extracts, quality control of dietary supplements, and for pharmacokinetic and pharmacodynamic studies in drug development, as the concentration of this compound can correlate with biological activity.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Due to its lack of a strong UV-absorbing chromophore, traditional HPLC-UV methods may lack the necessary sensitivity. Therefore, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with either an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended. UPLC-MS/MS, in particular, offers high sensitivity and selectivity for quantifying this compound in complex matrices.
Q3: How stable is this compound during sample preparation and storage?
A3: Triterpenoid glycosides as a class have been found to be relatively stable under typical laboratory conditions. However, prolonged exposure to high temperatures or harsh acidic or basic conditions should be avoided to prevent potential degradation. For long-term storage, it is advisable to keep extracts and standard solutions at -20°C or below. A stability study on selected triterpene glycosides in black cohosh showed they were stable under various tested conditions.[1]
Q4: What are the potential biological activities of this compound?
A4: The specific biological activities of this compound are still under investigation. However, extracts from Actaea racemosa, containing this compound, have been studied for their effects on menopausal symptoms, and have shown activity related to serotonergic and dopaminergic pathways, as well as anti-inflammatory properties. It is important to note that these effects are associated with the whole extract, and the specific contribution of this compound is an area of active research.
Troubleshooting Guide for this compound UPLC-MS/MS Assay
This guide addresses common problems encountered during the UPLC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal/Peak | 1. Incorrect MS settings: Wrong MRM transition, collision energy, or ion source parameters. 2. Sample degradation: Improper sample storage or handling. 3. Low concentration: Analyte concentration is below the limit of detection (LOD). 4. Injection issue: Autosampler malfunction or clogged injector. | 1. Optimize MS parameters using a this compound standard. Infuse the standard to find the optimal precursor and product ions and collision energy. 2. Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -20°C). 3. Concentrate the sample or use a more sensitive instrument. 4. Check the autosampler for proper functioning and perform maintenance. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination: Buildup of matrix components on the column. 2. Inappropriate mobile phase: pH or solvent composition not optimal for the analyte. 3. Column void or degradation: Overuse or harsh mobile phase conditions. 4. Injection solvent mismatch: Sample dissolved in a solvent stronger than the initial mobile phase. | 1. Flush the column with a strong solvent. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH or gradient to improve peak shape. 3. Replace the column if it is old or has been subjected to extreme conditions. 4. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High Background Noise | 1. Contaminated mobile phase or solvent: Impurities in the solvents. 2. MS source contamination: Buildup of non-volatile salts or other contaminants. 3. Leaks in the LC system: Air bubbles being introduced into the system. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the MS ion source according to the manufacturer's instructions. 3. Check all fittings and connections for leaks. |
| Inconsistent Retention Times | 1. Unstable column temperature: Fluctuations in ambient temperature. 2. Inconsistent mobile phase composition: Improper mixing or degradation of mobile phase components. 3. Pump malfunction: Inconsistent flow rate. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper degassing. 3. Check the pump for leaks and perform routine maintenance. |
| Poor Reproducibility | 1. Inconsistent sample preparation: Variability in extraction or dilution steps. 2. Matrix effects: Ion suppression or enhancement from co-eluting compounds. 3. Instrument variability: Fluctuations in MS detector response. | 1. Standardize the sample preparation protocol and use an internal standard. 2. Optimize the chromatographic separation to separate this compound from interfering matrix components. Use a stable isotope-labeled internal standard if available. 3. Calibrate the instrument regularly and monitor system suitability parameters. |
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Quantification of this compound
This protocol is a synthesized methodology based on established methods for similar triterpenoid glycosides and serves as a starting point for method development and validation.
1. Sample Preparation (from Plant Material)
-
Extraction:
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Weigh 1.0 g of powdered, dried plant material (e.g., Actaea racemosa rhizome).
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
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Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of 50% methanol.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.
-
Elute this compound with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
2. UPLC-MS/MS System and Conditions
-
UPLC System: A high-performance UPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a this compound standard. As an example for a related compound, the transition could be in the range of m/z 600-700 for the precursor ion.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
4. Method Validation Parameters
The developed method should be validated according to standard guidelines, including the assessment of:
-
Linearity: Analyze a series of calibration standards to determine the concentration range over which the response is linear.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the response of extracted samples to that of unextracted standards.
-
Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of this compound.
-
Stability: Assess the stability of this compound in the sample matrix under different storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Signaling Pathway and Experimental Workflow Diagrams
Disclaimer: The specific molecular targets and signaling pathways of this compound are not yet fully elucidated. The following diagrams are based on the known or hypothesized activities of extracts from Actaea racemosa, the plant from which this compound is isolated, and may not be directly and solely attributable to this compound.
References
Technical Support Center: Cimiracemoside D Efficacy Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cimiracemoside D, with a focus on strategies to enhance its efficacy through the use of adjuvants or co-administered agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural product, specifically a triterpenoid saponin, isolated from plants of the Actaea genus (formerly Cimicifuga), such as Actaea racemosa (black cohosh)[1][2]. While the precise mechanism of action for this compound is not extensively characterized in publicly available literature, related triterpenoid saponins are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These effects are often attributed to their ability to modulate various cellular signaling pathways.
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
A2: this compound, like many triterpenoid saponins, has poor water solubility. For in vitro assays, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the final working concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For animal studies, formulation strategies may involve co-solvents like PEG300, surfactants like Tween-80, or encapsulation in delivery systems like liposomes or nanoparticles[1].
Q3: My experimental results with this compound are inconsistent. What are some potential reasons?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Triterpenoid saponins can be susceptible to degradation. Ensure proper storage of the compound (cool, dry, and dark place). Prepare fresh dilutions from the stock solution for each experiment.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same compound due to differences in their genetic makeup and signaling pathways.
-
Experimental Conditions: Factors such as cell density, passage number, and incubation time can all influence the outcome. Standardize these parameters across all experiments.
-
Assay Interference: The compound itself might interfere with the assay readout. For example, in colorimetric assays, the compound might absorb light at the same wavelength as the detection reagent. It is crucial to include proper controls, such as wells with the compound but without cells.
Q4: What are "adjuvants" in the context of enhancing this compound efficacy, and how do they work?
A4: In this context, "adjuvants" refer to compounds that, when co-administered with this compound, lead to a synergistic or enhanced therapeutic effect. This is different from the traditional use of adjuvants in vaccines to boost the immune response[3][4][5][6][7]. The mechanism of such adjuvants can vary:
-
Increased Bioavailability: Some agents can improve the solubility, stability, or absorption of this compound.
-
Synergistic Targeting of Pathways: An adjuvant might inhibit a parallel survival pathway that is activated when this compound acts on its primary target.
-
Inhibition of Drug Resistance Mechanisms: Some adjuvants can block efflux pumps that might otherwise remove this compound from the target cells.
Troubleshooting Guides
Problem 1: Low Potency or Lack of Efficacy in In Vitro Assays
-
Possible Cause 1: Suboptimal Concentration Range.
-
Solution: Perform a dose-response study over a wide range of concentrations to determine the EC50 (half-maximal effective concentration).
-
-
Possible Cause 2: Inappropriate Assay.
-
Solution: The chosen assay may not be sensitive to the biological effects of this compound. Consider using multiple assays to measure different endpoints (e.g., cell viability, apoptosis, cell cycle arrest).
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Prepare fresh working solutions for each experiment and protect them from light and excessive heat.
-
Problem 2: High Variability Between Replicate Experiments
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause 3: Fluctuation in Incubator Conditions.
-
Solution: Regularly check and calibrate the CO2 and temperature levels of the incubator.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and a Potential Adjuvant
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 10 | 85.2 ± 5.1 |
| 25 | 62.7 ± 3.9 | |
| 50 | 41.3 ± 4.2 | |
| Adjuvant X | 2 | 98.1 ± 3.7 |
| 5 | 95.4 ± 4.0 | |
| This compound + Adjuvant X | 10 + 2 | 65.8 ± 4.6 |
| 25 + 5 | 30.1 ± 3.5 |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism where this compound induces apoptosis by inhibiting an anti-apoptotic protein (e.g., Bcl-2) and activating a pro-apoptotic pathway.
Caption: Hypothetical apoptotic pathway modulated by this compound.
Experimental Workflow for Screening Adjuvants
This workflow outlines the steps to identify and validate adjuvants that enhance the efficacy of this compound.
Caption: Workflow for adjuvant screening and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccine Adjuvants: Current Status, Research and Development, Licensing, and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wixbio.com [wixbio.com]
- 7. Frontiers | Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? [frontiersin.org]
Technical Support Center: Cimiracemoside D Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the development of Cimiracemoside D delivery systems for targeted therapy.
Disclaimer: Direct research on targeted delivery systems for this compound is limited. The following guidance is based on established methodologies for similar triterpenoid saponins and the known biological activities of extracts from Cimicifuga racemosa, the plant source of this compound. The potential therapeutic targets discussed, cancer and osteoporosis, are inferred from the activities of related compounds.
Frequently Asked Questions (FAQs)
1. What is this compound and why is a delivery system necessary?
This compound is a cycloartane triterpenoid glycoside isolated from the plant Cimicifuga racemosa (Black Cohosh). Like many triterpenoid saponins, it is a large, complex molecule that often exhibits poor aqueous solubility and limited bioavailability. A targeted delivery system, such as liposomes or nanoparticles, is crucial to improve its solubility, protect it from premature degradation, enhance its circulation time, and deliver it specifically to target tissues, thereby increasing efficacy and reducing potential side effects.
2. What are the potential therapeutic targets for this compound?
While specific molecular targets for this compound are not yet fully elucidated, extracts from Cimicifuga racemosa and other triterpenoid saponins have shown potential in two primary areas:
-
Cancer: Many triterpenoid saponins exhibit anti-cancer properties by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.
-
Osteoporosis: Some triterpenoid saponins have demonstrated bone-protective effects by promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells).
3. Which delivery systems are most suitable for this compound?
Based on the physicochemical properties of similar triterpenoid saponins, the following nanocarriers are promising for this compound delivery:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be surface-modified with ligands for active targeting.
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can provide sustained release of the encapsulated drug.
-
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly water-soluble drugs like this compound.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vitro evaluation of this compound-loaded nanocarriers.
Formulation & Characterization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor solubility of this compound in the chosen organic solvent during formulation.2. Drug leakage during the formulation process (e.g., sonication, extrusion).3. Unfavorable drug-lipid/polymer interaction. | 1. Screen different organic solvents (e.g., ethanol, chloroform, DMSO) to improve initial drug dissolution.2. Optimize process parameters: reduce sonication time/power, or perform extrusion at a temperature well above the lipid transition temperature.3. Modify the lipid or polymer composition to enhance affinity for this compound. For liposomes, varying the cholesterol content can help. |
| Particle Aggregation / Instability | 1. Suboptimal surface charge (Zeta potential close to zero).2. High concentration of nanoparticles.3. Improper storage conditions (temperature, buffer). | 1. Incorporate charged lipids (e.g., DSPE-PEG-COOH) or polymers to increase surface charge and electrostatic repulsion.2. Work with more dilute nanoparticle suspensions.3. Store nanoparticles at 4°C in a suitable buffer (e.g., PBS). Avoid freezing unless a cryoprotectant is used. |
| Broad Particle Size Distribution (High PDI) | 1. Inefficient homogenization or extrusion.2. Aggregation during or after formulation. | 1. Ensure the number of extrusion cycles is sufficient (typically 11-21 passes).2. Check the integrity of the extruder membrane.3. Optimize sonication parameters (time and amplitude). |
In Vitro Cell-Based Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in MTT / Cell Viability Assays | 1. Uneven cell seeding in the multi-well plate.2. Interference of the nanocarrier with the MTT reagent.3. Contamination of cell cultures. | 1. Ensure a single-cell suspension before seeding and use proper pipetting techniques.2. Run a control with empty nanoparticles (without this compound) to check for any inherent cytotoxicity of the delivery vehicle itself.3. Maintain sterile techniques during cell culture and assay procedures. |
| Low Cellular Uptake of Nanoparticles | 1. Inefficient endocytosis pathway for the given cell type.2. Nanoparticle surface properties are not optimal for cell interaction.3. Insufficient incubation time. | 1. Investigate the dominant endocytosis pathways in your target cells and modify the nanoparticle surface accordingly (e.g., with specific ligands).2. Modify the surface charge; a slightly positive charge can sometimes enhance uptake by negatively charged cell membranes.3. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximum uptake. |
Experimental Protocols & Data
Protocol 1: Liposomal Formulation of this compound by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature for 1 hour to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): Downsize the MLVs to form large unilamellar vesicles (LUVs) by extruding the suspension 21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.
Protocol 2: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, Saos-2 for osteosarcoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 3: Cellular Uptake Study by Fluorescence Microscopy
-
Fluorescent Labeling: Encapsulate a fluorescent dye (e.g., Coumarin-6) within the nanoparticles along with this compound during the formulation process.
-
Cell Seeding: Seed target cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled nanoparticles for a predetermined time (e.g., 4 hours).
-
Cell Staining: Wash the cells with PBS to remove non-internalized nanoparticles. Fix the cells with 4% paraformaldehyde. Stain the cell nuclei with DAPI (blue fluorescence).
-
Imaging: Mount the coverslips on microscope slides and visualize them using a fluorescence microscope. The green fluorescence from Coumarin-6 will indicate the location of nanoparticles within the cells relative to the blue nuclei.
Analogous Quantitative Data for Triterpenoid Saponin Nanocarriers
The following tables summarize typical quantitative data obtained from studies on nanoparticle delivery systems for various triterpenoid saponins. This data serves as a benchmark for what researchers might expect when developing a this compound delivery system.
Table 1: Physicochemical Properties of Triterpenoid Saponin-Loaded Nanoparticles
| Nanocarrier Type | Triterpenoid Saponin | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | Ginsenoside Rg3 | 120 ± 5.2 | 0.15 ± 0.03 | -25.3 ± 2.1 | 85.2 ± 4.5 |
| PLGA Nanoparticles | Asiatic Acid | 180 ± 9.8 | 0.21 ± 0.05 | -18.6 ± 1.9 | 78.6 ± 5.1 |
| Micelles | Saikosaponin D | 50 ± 3.1 | 0.11 ± 0.02 | -5.2 ± 0.8 | 92.4 ± 3.7 |
Table 2: In Vitro Efficacy (IC50 Values) of Triterpenoid Saponins and their Nanoformulations
| Cell Line | Triterpenoid Saponin | Free Drug IC50 (µM) | Nanoformulation IC50 (µM) |
| MCF-7 (Breast Cancer) | Paris Saponin II | 1.5 ± 0.2 | 0.6 ± 0.1 |
| A549 (Lung Cancer) | Platycodin D | 12.8 ± 1.5 | 5.2 ± 0.7 |
| HepG2 (Liver Cancer) | Oleanolic Acid | 25.4 ± 2.9 | 11.8 ± 1.3 |
Signaling Pathways & Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on the known activities of triterpenoid saponins, this compound may exert its therapeutic effects by modulating key signaling pathways involved in cancer and osteoporosis.
Caption: Potential signaling pathways modulated by this compound in cancer and osteoporosis.
Experimental Workflow for Nanocarrier Development
The following diagram outlines the typical workflow for developing and evaluating a this compound-loaded nanocarrier system.
Caption: General experimental workflow for developing this compound nanocarriers.
References
Technical Support Center: Mitigating Cimiracemoside D Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimiracemoside D. The focus is on strategies to mitigate its cytotoxic effects in normal cells during in vitro experiments.
Disclaimer: this compound is a natural product with potential therapeutic applications. However, like many cytotoxic compounds, it can affect both cancerous and normal cells. The strategies outlined below are based on general principles of mitigating chemotherapy-induced cytotoxicity and have not been specifically validated for this compound. Researchers should empirically test and optimize these methods for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line when treated with this compound. What are the potential mechanisms of this off-target toxicity?
A1: While the precise mechanisms of this compound are still under investigation, many natural compounds, particularly triterpenoid glycosides, induce cytotoxicity through the following general pathways:
-
Induction of Apoptosis: this compound may trigger programmed cell death (apoptosis) in both normal and cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The compound might increase the production of ROS within the cells. Excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately causing cell death.
-
Cell Cycle Arrest: this compound could interfere with the normal progression of the cell cycle. While this is a desired effect in rapidly dividing cancer cells, it can also be detrimental to proliferating normal cells, such as progenitor cells in a culture.
Q2: How can we reduce the cytotoxic effects of this compound on our normal cells without compromising its potential anti-cancer efficacy in co-culture models?
A2: Several strategies can be explored to selectively protect normal cells from cytotoxicity. These approaches are based on exploiting the differences between normal and cancer cells, such as intact cell cycle checkpoints in normal cells. Potential strategies include:
-
Inducing Reversible Cell Cycle Arrest in Normal Cells: Pre-treating normal cells with an agent that causes a temporary halt in the cell cycle (e.g., in the G1 phase) can make them less susceptible to cytotoxic agents that target proliferating cells.
-
Co-administration of Antioxidants: If this compound-induced cytotoxicity is mediated by oxidative stress, the addition of antioxidants could neutralize ROS and protect normal cells.
-
Inhibition of Apoptosis: Using pharmacological inhibitors of apoptosis, such as pan-caspase inhibitors, could prevent the execution of the apoptotic program in normal cells.
Q3: Are there any specific inhibitors we can use to block apoptosis in our normal cells?
A3: Yes, several inhibitors can be used to block apoptosis. The choice of inhibitor will depend on the specific apoptotic pathway you wish to target.
-
Pan-Caspase Inhibitors: Compounds like Z-VAD-FMK are broad-spectrum caspase inhibitors that can block the activity of multiple caspases, thereby inhibiting apoptosis.
-
Specific Caspase Inhibitors: If you identify a specific caspase (e.g., Caspase-3, -8, or -9) as being critical for this compound-induced apoptosis, you can use more selective inhibitors like Z-DEVD-FMK (for Caspase-3).
-
Bcl-2 Family Modulators: While more complex, agents that modulate the activity of Bcl-2 family proteins can also be used to inhibit the intrinsic apoptotic pathway.
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed in Normal Cells
Problem: Annexin V/PI staining reveals a significant increase in apoptotic normal cells following this compound treatment.
Possible Cause: this compound is likely inducing apoptosis through caspase-dependent pathways.
Suggested Solutions:
-
Introduce a Pan-Caspase Inhibitor: Pre-incubate the normal cells with a pan-caspase inhibitor before adding this compound.
-
Experimental Workflow:
Figure 1. Workflow for testing the protective effect of a pan-caspase inhibitor.
-
-
Characterize the Apoptotic Pathway: Determine whether the intrinsic or extrinsic pathway is activated by measuring the activity of key caspases (Caspase-8 for extrinsic, Caspase-9 for intrinsic, and Caspase-3 as an executioner caspase). This will allow for the use of more specific inhibitors.
-
Signaling Pathway Hypothesis:
Figure 2. Potential apoptotic pathways induced by this compound.
-
Issue 2: Increased Reactive Oxygen Species (ROS) Production in Normal Cells
Problem: DCFH-DA assay shows a significant increase in intracellular ROS levels in normal cells upon treatment with this compound.
Possible Cause: this compound may be inducing oxidative stress.
Suggested Solutions:
-
Co-treatment with an Antioxidant: Administer an antioxidant, such as N-acetylcysteine (NAC), along with this compound.
Antioxidant Typical Starting Concentration (in vitro) Reference N-acetylcysteine (NAC) 1-10 mM [1] Vitamin C (Ascorbic Acid) 50-200 µM [1] Vitamin E (α-tocopherol) 10-100 µM [1] -
Measure the effect on cell viability: Perform a cytotoxicity assay (e.g., MTT assay) to determine if the antioxidant can rescue the cells from this compound-induced death.
-
Logical Relationship:
Figure 3. Logic of using antioxidants to mitigate ROS-induced cytotoxicity.
-
Issue 3: this compound Affects Proliferating Normal Cells
Problem: The cytotoxicity of this compound is more pronounced in actively dividing normal cells compared to quiescent ones.
Possible Cause: this compound may target cellular processes that are active during the cell cycle.
Suggested Solution:
-
Induce Reversible G1 Arrest: Pre-treat normal cells with a low concentration of a cell cycle inhibitor to arrest them in the G1 phase before adding this compound. This can make them less susceptible to drugs that target S or M phase.
-
Experimental Workflow:
Figure 4. Workflow for inducing reversible cell cycle arrest to protect normal cells.
-
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (with or without a protective agent) for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Intracellular ROS Detection (DCFH-DA Assay)
This protocol is for measuring the levels of intracellular reactive oxygen species.
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate or in culture dishes.
-
Treat the cells with this compound (with or without an antioxidant).
-
Remove the treatment medium and wash the cells with HBSS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caspase Activity Assay (Colorimetric)
This protocol is for measuring the activity of specific caspases.
Materials:
-
Caspase Colorimetric Assay Kit (e.g., for Caspase-3, -8, or -9)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Lyse the treated and untreated cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet the cell debris.
-
Add the supernatant (containing the protein) to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for Caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the suggested experiments.
Table 1: Effect of Protective Agent on this compound-Induced Cytotoxicity (MTT Assay)
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Control (Untreated) | - | 100 ± 5.2 |
| This compound | 10 µM | 45 ± 4.1 |
| This compound + Agent X | 10 µM + 5 mM | 85 ± 6.3 |
| Agent X alone | 5 mM | 98 ± 3.8 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 | 2.1 | 2.7 |
| This compound | 50.3 | 35.8 | 13.9 |
| This compound + Agent Y | 80.1 | 12.5 | 7.4 |
Table 3: Measurement of Intracellular ROS Levels (DCFH-DA Assay)
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 ± 10 |
| This compound | 350 ± 25 |
| This compound + Antioxidant Z | 120 ± 15 |
Table 4: Cell Cycle Distribution Analysis
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 | 25.2 | 14.3 |
| This compound | 40.1 | 15.8 | 44.1 |
| Pre-treatment + this compound | 75.3 | 10.2 | 14.5 |
References
Validation & Comparative
A Comparative Analysis of Cimiracemosides: Unveiling the Biological Landscape of Cimiracemoside D
A comprehensive, data-driven comparison of Cimiracemoside D against its analogs—Cimiracemosides A, B, and C—is currently hampered by a notable scarcity of quantitative biological activity data for Cimiracemosides B, C, and D in publicly accessible research. While the scientific community has explored the pharmacological potential of triterpenoid glycosides from Actaea racemosa (Black Cohosh), detailed comparative studies remain limited. This guide synthesizes the available experimental data for Cimiracemoside A and outlines relevant experimental methodologies and signaling pathways to provide a foundational understanding for researchers, scientists, and drug development professionals.
Quantitative Biological Activity Data
A thorough literature search revealed limited quantitative data for a direct comparison of the bioactivities of Cimiracemosides A, B, C, and D. Notably, one study has reported the cytotoxic activity of Cimiracemoside A against a human breast cancer cell line. However, corresponding data for Cimiracemosides B, C, and D in the same or similar assays are not available, precluding a direct comparative analysis.
| Compound | Cell Line | Assay | Endpoint | Result |
| Cimiracemoside A | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | IC₅₀ | 41 µg/mL |
| Cimiracemoside B | - | - | - | Data not available |
| Cimiracemoside C | - | - | - | Data not available |
| This compound | - | - | - | Data not available |
Table 1: Cytotoxic Activity of Cimiracemoside A. Data for Cimiracemosides B, C, and D are not currently available in the reviewed literature.
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments relevant to the known biological activities of Actaea racemosa constituents are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Cimiracemosides A, B, C, and D) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity Assay (NF-κB Inhibition)
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Assays measuring the inhibition of NF-κB activation are commonly used to screen for anti-inflammatory compounds.
Protocol (Luciferase Reporter Assay):
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the cimiracemosides for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activity.
Signaling Pathways
While specific data for this compound is lacking, the general biological activities of Actaea racemosa extracts are often attributed to the modulation of key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Triterpenoid glycosides from Actaea racemosa have been suggested to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway. This pathway is central to the inflammatory response.
Conclusion
The current body of scientific literature does not permit a robust, data-driven comparison of the biological activities of this compound with Cimiracemosides A, B, and C. While Cimiracemoside A has demonstrated cytotoxic effects against breast cancer cells, a significant data gap exists for the other analogs. The provided experimental protocols and pathway diagrams offer a framework for future research to elucidate the comparative pharmacology of these compounds. Further investigation is imperative to unlock the full therapeutic potential of this class of natural products. Researchers are encouraged to conduct head-to-head comparative studies to clarify the structure-activity relationships and identify the most promising candidates for further development.
Comparative Analysis of Cimiracemoside D and Analogs Against Standard Multiple Myeloma Therapies
A Data-Driven Comparison for Researchers and Drug Development Professionals
Introduction
Cimiracemoside D is a naturally occurring triterpenoid glycoside isolated from the medicinal plant Actaea racemosa (black cohosh). While interest in the therapeutic potential of cimiracemosides is growing, specific biological activity and mechanistic data for this compound are currently limited in publicly available research. However, studies on structurally related cimigenol-type triterpenoids from the same plant have demonstrated significant cytotoxic effects against cancer cell lines.
This guide provides a comparative analysis of a representative cimigenol-type triterpenoid, 25-O-methylcimigenol-3-O-α-L-arabinopyranoside , with established chemotherapeutic agents used in the treatment of multiple myeloma: Bortezomib , Doxorubicin , and Melphalan . This comparison aims to offer a quantitative and mechanistic framework for evaluating the potential of this class of natural compounds in oncology drug development. Due to the lack of direct experimental data for this compound, this analog serves as a scientifically grounded proxy to facilitate this analysis.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 25-O-methylcimigenol-3-O-α-L-arabinopyranoside and standard multiple myeloma drugs against various human multiple myeloma cell lines. It is important to note that the experimental conditions, such as exposure time, may vary between studies, which can influence the IC50 values.
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | NCI-H929 | 3.3 µM | 48 hours | [1] |
| OPM-2 | 3.3 µM | 48 hours | [1] | |
| U266 | 3.3 µM | 48 hours | [1] | |
| Bortezomib | RPMI 8226 | 7 nM | 48 hours | [2] |
| AMO1 | 4 nM | 48 hours | [2] | |
| MM.1S | 4 nM | 48 hours | [3] | |
| U-266 | 7.1 nM | 24 hours | [4] | |
| Doxorubicin | RPMI8226/S | 0.798 µM | 24 hours | [5] |
| MM.1S | 45 nM (0.045 µM) | 48 hours | [3] | |
| Melphalan | MM1S | 1.9 µM | Not Specified | [6] |
| RPMI8226 | 8.9 µM | Not Specified | [7] | |
| XG2 | 2.4 µM (median) | 96 hours | [8] | |
| XG7 | 2.4 µM (median) | 96 hours | [8] |
Mechanistic Insights: Induction of Apoptosis
Both cimigenol-type triterpenoids and standard chemotherapeutic agents exert their anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they trigger can differ.
Apoptotic Pathway of Cimigenol-Type Triterpenoids
While the precise mechanism for 25-O-methylcimigenol-3-O-α-L-arabinopyranoside is not fully elucidated, many triterpenoids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
References
- 1. mdpi.com [mdpi.com]
- 2. Bortezomib Reduces the Tumorigenicity of Multiple Myeloma via Downregulation of Upregulated Targets in Clonogenic Side Population Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 5. geneticsmr.org [geneticsmr.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Cimiracemoside D: A Comparative Guide Based on Triterpenoid Glycosides from Actaea racemosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of Cimiracemoside D, a triterpenoid glycoside isolated from Actaea racemosa (syn. Cimicifuga foetida). Due to the limited direct experimental data on this compound, this document extrapolates its potential cytotoxic and anti-inflammatory activities based on published data for structurally related triterpenoid glycosides from the same plant source. The information presented herein is intended to guide researchers in designing experiments to validate the bioactivity of this compound in various cell lines.
Comparative Cytotoxicity of Triterpenoid Glycosides from Actaea racemosa
Triterpenoid glycosides isolated from Actaea racemosa have demonstrated cytotoxic effects across a range of human cancer cell lines. While specific data for this compound is not available, the following table summarizes the cytotoxic activities (IC₅₀ values) of other notable triterpenoids from the same plant. This data can serve as a benchmark for designing dose-response studies for this compound.
| Compound Name | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Cimigenol | SMMC-7721 | Hepatocellular Carcinoma | 7.87 | [1] |
| Cimigenol | A-549 | Lung Carcinoma | 12.16 | [1] |
| Cimiacerin B | A-549 | Lung Carcinoma | 16.77 | [1] |
| 25-O-acetylcimigenol-3-O-[4'-O-(E)-2-butenoyl]-β-d-xylopyranoside | HepG2 | Hepatocellular Carcinoma | 1.29 | [2] |
| 25-O-acetylcimigenol-3-O-[3'-O-acetyl]-β-d-xylopyranoside | HepG2 | Hepatocellular Carcinoma | 0.71 | [2] |
| 3'-O-acetyl-23-epi-26-deoxyactein | HepG2 | Hepatocellular Carcinoma | 1.41 | [2] |
| Cimifoetiside A | EAC (Ehrlich ascites carcinoma) | Murine Mammary Adenocarcinoma | 0.52 | [3] |
| Cimifoetiside A | MDA-MB-A231 | Human Breast Cancer | 6.74 | [3] |
| Cimifoetiside B | EAC (Ehrlich ascites carcinoma) | Murine Mammary Adenocarcinoma | 0.19 | [3] |
| Cimifoetiside B | MDA-MB-A231 | Human Breast Cancer | 10.21 | [3] |
| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | NCI-H929 | Multiple Myeloma | Data not specified | [4][5] |
| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | OPM-2 | Multiple Myeloma | Data not specified | [4][5] |
| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | U266 | Multiple Myeloma | Data not specified | [4][5] |
Potential Signaling Pathways of this compound
Based on the activities of related natural compounds, this compound may exert its effects through the modulation of key signaling pathways involved in apoptosis and inflammation.
Apoptosis Induction Pathway
Triterpenoid glycosides often induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis.[6][7][8]
Anti-inflammatory Signaling Pathway (NF-κB Inhibition)
Natural compounds with anti-inflammatory properties often target the NF-κB signaling pathway.[9][10][11] this compound may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Experimental Protocols
To validate the bioactivity of this compound, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cell proliferation.[12][13][14][15]
Workflow:
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Analysis by Western Blot
This method is used to detect the expression levels of key proteins involved in the apoptosis pathway.[16][17][18]
Methodology:
-
Cell Lysis: Treat cells with this compound at its IC₅₀ concentration for different time points (e.g., 0, 6, 12, 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin as a loading control).
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Anti-inflammatory Activity Assay in Macrophages
This assay evaluates the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19][20][21]
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using specific ELISA kits.
-
Western Blot Analysis: Analyze the expression of iNOS, COX-2, and the phosphorylation of NF-κB pathway proteins (e.g., p65, IκBα) in cell lysates by Western blot as described above.
By employing these methodologies and comparing the results with the provided data on related compounds, researchers can effectively validate and characterize the bioactivity of this compound, potentially uncovering a novel therapeutic agent for cancer or inflammatory diseases.
References
- 1. Studies on the constituents of Cimicifuga foetida collected in Guizhou Province and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic chemical constituents from the roots of Cimicifuga foetida. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Vitamin D analogue TX 527 down-regulates the NF-κB pathway and controls the proliferation of endothelial cells transformed by Kaposi sarcoma herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of the Vitamin D Receptor in the Regulation of NF-κB Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | NF-kappaB Pathway [selleckchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. mdpi.com [mdpi.com]
- 20. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comprehensive Review of Cimiracemoside D: Current Research and Future Directions
A detailed analysis of the available scientific literature reveals a significant gap in the experimental data specifically concerning the biological effects of Cimiracemoside D. While this triterpenoid glycoside has been identified as a constituent of Actaea racemosa (black cohosh), a plant known for its diverse medicinal properties, studies focusing on the isolated compound are currently unavailable. Therefore, a direct cross-validation of this compound's effects in multiple models is not feasible at this time.
This guide will instead provide a comparative overview of the known biological activities of closely related triterpenoid glycosides and extracts from Actaea racemosa. This information may offer potential insights into the anticipated effects of this compound, while clearly highlighting the absence of specific experimental validation for this particular compound.
Understanding the Context: Triterpenoid Glycosides from Actaea racemosa
Actaea racemosa, commonly known as black cohosh, is a perennial herb whose rhizomes are rich in a variety of bioactive compounds, including triterpenoid glycosides, phenolic acids, and flavonoids.[1][2] Triterpenoid glycosides, such as actein and cimicifugoside, are often considered the primary active constituents responsible for the plant's therapeutic effects.[2] These compounds have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[3][4]
Comparative Analysis of Bioactivities in Related Compounds
While specific data on this compound is lacking, research on other triterpenoid glycosides from Actaea racemosa and other plant sources provides a basis for potential areas of investigation.
Table 1: Summary of Investigated Effects of Triterpenoid Glycosides from Actaea racemosa and Other Sources
| Biological Effect | Compound/Extract | Model System(s) | Key Findings | Reference(s) |
| Anti-inflammatory | Actaea racemosa extract | In vivo (rat models) | Inhibition of carrageenan-induced paw edema. | |
| Curcumin (phenolic) | In vitro (RAW264.7 cells) | Inhibition of NF-κB activation. | [5] | |
| Vitamin D | In vitro (fibroblasts) | Inhibition of NF-κB activation through VDR interaction. | [6] | |
| Neuroprotective | Actaea racemosa extract | In vivo (mouse model of MPTP-induced neurotoxicity) | Modulation of oxidative stress and neuroinflammation. | [3] |
| Apigenin (flavonoid) | In vitro/in vivo | Inhibition of TLR4/NF-κB pathway, suppression of neuronal cell apoptosis. | [7] | |
| Genistein (isoflavone) | In vitro | Upregulation of the PI3K/Nrf-2 pathway, reducing oxidative stress. | [7] | |
| Anticancer | Actein | In vitro (human breast cancer cells) | Induction of apoptosis. | [8] |
| Betulin, Ursolic Acid | In vitro (human cancer cell lines) | Cytotoxic activities. | ||
| Myricanol | In vitro (HL60 cells) | Induction of apoptosis via mitochondrial and death receptor pathways. |
Key Signaling Pathways Implicated for Related Compounds
The biological activities of triterpenoid glycosides and other compounds from medicinal plants are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for predicting the potential mechanisms of action for this compound.
One of the most frequently implicated pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural compounds.[5]
Another critical process in cellular homeostasis and disease is apoptosis , or programmed cell death. The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.
Experimental Protocols for Investigating Bioactivities
To generate the data necessary for a comprehensive comparison guide for this compound, a series of in vitro and in vivo experiments would be required. The following are examples of standard protocols that could be adapted for this purpose.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
-
Methodology:
-
Acclimate rodents (e.g., Wistar rats) for at least one week.
-
Administer this compound orally or intraperitoneally at various doses. A positive control group would receive a known anti-inflammatory drug (e.g., indomethacin), and a negative control group would receive the vehicle.
-
After a set time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each animal to induce inflammation.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the negative control group.
-
Conclusion and Future Outlook
The absence of specific experimental data for this compound underscores a critical need for further research. While the known activities of related triterpenoid glycosides from Actaea racemosa suggest potential anti-inflammatory, neuroprotective, and anticancer effects, these remain speculative for this compound.
Future studies should focus on the isolation and purification of this compound to enable rigorous in vitro and in vivo testing. Such research would be invaluable for elucidating its specific biological activities, mechanisms of action, and potential therapeutic applications. A thorough investigation would not only contribute to a better understanding of the pharmacology of Actaea racemosa but also potentially identify a new lead compound for drug development. Until such data becomes available, any claims regarding the specific effects of this compound should be approached with caution.
References
- 1. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroinflammation and Natural Antidepressants: Balancing Fire with Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Bioactivity of Methanolic Extracts from Amphipterygium adstringens (Schltdl.) Schiede ex Standl., Chenopodium ambrosioides L., Cirsium mexicanum DC., Eryngium carlinae F. Delaroche, and Pithecellobium dulce (Roxb.) Benth. Used in Traditional Medicine in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the Vitamin D Receptor in the Regulation of NF-κB Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Natural Compounds and their Nanocarriers in the Treatment of CNS Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Triterpenoids and Phenolic Compounds from Myrica cerifera Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Cycloartane Triterpenoid Saponins: A Comparative Overview in the Absence of Cimiracemoside D and Synthetic Analog Data
For the attention of researchers, scientists, and drug development professionals.
This guide aims to provide a comparative overview of the efficacy of cycloartane triterpenoid saponins, a class of natural products to which Cimiracemoside D belongs. Despite extensive searches, detailed experimental data on the biological activity, efficacy, and synthetic analogs of this compound specifically are not available in the public domain. Therefore, this document will focus on the broader class of cycloartane triterpenoids, drawing on available experimental data for representative compounds to offer insights into their potential therapeutic applications.
Overview of Cycloartane Triterpenoid Saponins
Cycloartane triterpenoids are a significant class of natural products widely distributed in the plant kingdom.[1] They are known to possess a diverse range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] Research into these compounds is ongoing, with many studies still at the screening level, highlighting the need for more in-depth mechanistic and in vivo investigations.[1]
Comparative Efficacy of Cycloartane Triterpenoid Saponins
To illustrate the potential efficacy of this class of compounds, this section summarizes quantitative data from studies on various cycloartane triterpenoid saponins. It is crucial to note that these are not direct comparisons with this compound but serve as a proxy for the potential activities of related structures.
Anti-inflammatory Activity
Several cycloartane-type saponins have demonstrated significant anti-inflammatory properties. For instance, a study on compounds isolated from Curculigo orchioides identified a novel saponin, curculigosaponin P, which exhibited moderate inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 37.21 μM.[3] This compound was also found to suppress the expression of key inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[3]
Anticancer Activity
The anticancer potential of cycloartane triterpenoids has been explored in various cancer cell lines. While specific data for this compound is lacking, other compounds in this class have shown cytotoxic effects. For example, a study on cycloartane saponins from Mussaenda glabra evaluated their inhibitory activity on the ANO1 chloride channel, which is overexpressed in several cancers. One of the tested compounds demonstrated strong inhibition with an IC50 value of 22.0 ± 1.7 μM in HT29 cells without showing cytotoxicity.[4]
Data Summary
The following table summarizes the reported efficacy of selected cycloartane triterpenoid saponins from the literature. This data provides a snapshot of the potential bioactivities within this compound class.
| Compound/Extract | Biological Activity | Assay System | Efficacy (IC50/Inhibition) | Reference |
| Curculigosaponin P | Anti-inflammatory | NO production in LPS-stimulated RAW 264.7 macrophages | IC50 = 37.21 μM | [3] |
| Mussaglaoside (Compound 6) | ANO1 Chloride Channel Inhibition | YFP expressing HT29 cells | IC50 = 22.0 ± 1.7 μM | [4] |
| Passiflora edulis ethanol extract | Antidepressant-like effect | Forced swim test and tail suspension test in mice | Active | [5] |
| Two saponins from Astragalus glycyphyllos | CYP3A4 Inhibition | In vitro assay | 35-40% inhibition | [2] |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the experimental protocols for key assays mentioned in the literature for cycloartane triterpenoid saponins.
Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of cycloartane saponins is often evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are then incubated for a longer period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.
Cell Viability and Cytotoxicity Assays
To assess the anticancer effects of these compounds, cytotoxicity assays are commonly employed.
-
Cell Lines: A panel of human cancer cell lines (e.g., HT29) and, ideally, normal cell lines for comparison are used.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a set duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read on a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a general signaling pathway often implicated in the anti-inflammatory effects of natural compounds and a typical workflow for evaluating their biological activity.
Caption: General anti-inflammatory signaling pathway.
Caption: Experimental workflow for bioactivity screening.
Conclusion and Future Directions
While specific experimental data on this compound and its synthetic analogs remains elusive, the broader class of cycloartane triterpenoid saponins demonstrates significant potential as a source for the development of new therapeutic agents, particularly in the areas of inflammation and cancer. The data presented from related compounds underscore the importance of further research into this chemical class.
Future efforts should be directed towards:
-
The isolation and comprehensive biological evaluation of this compound.
-
The development of synthetic routes to this compound and its analogs to enable structure-activity relationship (SAR) studies.
-
In-depth mechanistic studies to elucidate the molecular targets of promising cycloartane triterpenoid saponins.
-
In vivo studies to validate the therapeutic potential of lead compounds identified through in vitro screening.
This guide will be updated as new information on this compound and its analogs becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of two cycloartane-type triterpenoid saponins from Astragalus glycyphyllos on liver microsomes, hepatocytes, and isoforms of cytochrome P450 [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cycloartane triterpenoid saponins from water soluble of Passiflora edulis Sims and their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cimiracemoside D Treated Cells: A Guide to Putative Mechanisms and Experimental Design
Absence of direct proteomic studies on Cimiracemoside D necessitates a forward-looking guide for researchers. This document outlines a putative mechanism of action for this compound based on related compounds and provides a comprehensive template for conducting and interpreting comparative proteomic analyses.
While direct experimental data from comparative proteomic studies on cells treated specifically with this compound are not currently available in the public domain, the known bioactivity of related compounds from the Cimicifuga genus allows for the formulation of a hypothetical mechanism of action. Compounds from this genus are recognized for their ability to induce apoptosis and influence cell cycle progression in cancer cells. For instance, Cimigenoside, a structurally similar compound, is suggested to inhibit cancer cell proliferation and metastasis by suppressing the Notch signaling pathway and triggering mitochondrial apoptosis.
This guide, therefore, serves as a robust framework for researchers and drug development professionals aiming to investigate the proteomic landscape of this compound-treated cells. It details standardized experimental protocols, presents templates for quantitative data, and visualizes hypothesized signaling pathways and workflows.
Putative Signaling Pathway Affected by this compound
Based on the activities of analogous compounds, a primary hypothesized mechanism of this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Proposed Experimental Workflow for Comparative Proteomics
To elucidate the protein-level changes induced by this compound, a quantitative proteomic approach such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling is recommended. The following workflow outlines the key steps.
Data Presentation: Hypothetical Quantitative Proteomic Data
The following tables are templates for summarizing quantitative proteomic data from a hypothetical study comparing a vehicle-treated control with this compound-treated cancer cells. The protein examples are based on the hypothesized induction of apoptosis.
Table 1: Differentially Upregulated Proteins in this compound-Treated Cells
| Protein Name | Gene Symbol | Fold Change (this compound vs. Control) | p-value | Function |
| Bcl-2-associated X protein | BAX | +2.5 | <0.01 | Pro-apoptotic |
| Cytochrome c, somatic | CYCS | +2.1 | <0.01 | Apoptosome component |
| Apoptotic protease-activating factor 1 | APAF1 | +1.8 | <0.05 | Apoptosome component |
| Caspase-9 | CASP9 | +1.9 | <0.05 | Initiator caspase |
| Caspase-3 | CASP3 | +2.3 | <0.01 | Executioner caspase |
| p53 | TP53 | +1.7 | <0.05 | Tumor suppressor |
Table 2: Differentially Downregulated Proteins in this compound-Treated Cells
| Protein Name | Gene Symbol | Fold Change (this compound vs. Control) | p-value | Function |
| B-cell lymphoma 2 | BCL2 | -2.8 | <0.01 | Anti-apoptotic |
| Survivin | BIRC5 | -2.2 | <0.01 | Inhibitor of apoptosis |
| Proliferating cell nuclear antigen | PCNA | -1.9 | <0.05 | Cell proliferation |
| Cyclin D1 | CCND1 | -2.0 | <0.05 | Cell cycle progression |
| X-linked inhibitor of apoptosis protein | XIAP | -1.8 | <0.05 | Inhibitor of apoptosis |
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).
-
Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with a predetermined optimal concentration of this compound (e.g., based on IC50 values from a cell viability assay) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
2. Protein Extraction and Digestion:
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Digestion: Take equal amounts of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight at 37°C.
3. TMT Labeling and Fractionation (Example Protocol):
-
Labeling: Label the resulting peptide mixtures with the respective TMT reagents according to the manufacturer's instructions.
-
Pooling and Desalting: Combine the labeled peptide samples and desalt using a C18 solid-phase extraction column.
-
Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Instrumentation: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top precursor ions for MS2 analysis.
5. Data Analysis and Bioinformatics:
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a human protein database (e.g., UniProt).
-
Quantification: Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
-
Bioinformatics: Use tools such as DAVID, STRING, or Ingenuity Pathway Analysis to perform functional annotation, pathway enrichment, and protein-protein interaction network analysis of the differentially expressed proteins.
6. Validation:
-
Western Blotting: Validate the expression changes of key proteins identified in the proteomic analysis using western blotting with specific antibodies. This step is crucial to confirm the findings from the high-throughput proteomic screen.
Comparative Efficacy Analysis: Cimiracemoside D and Paclitaxel in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the anti-cancer efficacy of Cimiracemoside D and the well-established chemotherapeutic agent, paclitaxel. While paclitaxel has a wealth of preclinical and clinical data supporting its use, publicly available information on the specific efficacy of this compound is limited. This document summarizes the existing data for both compounds, offering a framework for understanding their potential therapeutic roles and highlighting areas for future research.
Please note: Direct comparative studies evaluating the efficacy of this compound against paclitaxel have not been identified in the public domain. The following comparison is based on available data for each compound individually.
Compound Overview
This compound is a cycloartane triterpenoid glycoside isolated from plants of the Cimicifuga species.[1] Triterpenoids from this genus have been investigated for various pharmacological activities, including anticancer effects.[2][3]
Paclitaxel is a highly effective mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancer. It was originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.
In Vitro Efficacy
This compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Not Available | Not Available | Not Available |
Table 1: In Vitro Cytotoxicity of this compound. Data is currently unavailable in the public domain.
Paclitaxel
Paclitaxel has demonstrated potent cytotoxic activity across a wide range of cancer cell lines. The IC50 values are dependent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| MCF-7 | Breast Adenocarcinoma | 3.5 | Not Specified | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.3 | Not Specified | [2] |
| SKBR3 | Breast Adenocarcinoma | 4 | Not Specified | [2] |
| BT-474 | Breast Ductal Carcinoma | 0.019 | Not Specified | [2] |
Table 2: In Vitro Cytotoxicity of Paclitaxel in Breast Cancer Cell Lines.
In Vivo Efficacy
This compound
Specific in vivo studies evaluating the tumor growth inhibition of isolated this compound have not been identified. Research on total glycoside extracts from Cimicifuga species has suggested potential anti-tumor activities in vivo, but data for the individual compound is lacking.
| Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (%) | Citation |
| Not Available | Not Available | Not Available | Not Available |
Table 3: In Vivo Efficacy of this compound. Data is currently unavailable in the public domain.
Paclitaxel
Paclitaxel has shown significant tumor growth inhibition in various xenograft models. The degree of inhibition is dependent on the tumor model, dosage, and administration schedule.
| Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (%) | Citation |
| Nude Mice | Breast Carcinoma (MCF-7) | 20 mg/kg, i.p., daily for 5 days | Significant antitumor activity | [4] |
| SCID Mice | Breast Cancer (MDA-MB-231) | 40 mg/kg, i.p. | Significant decrease in tumor volume | [5] |
Table 4: In Vivo Efficacy of Paclitaxel in Breast Cancer Xenograft Models.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells, such as the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Study (Paclitaxel Protocol Example)
This protocol outlines a typical procedure for evaluating the in vivo efficacy of paclitaxel in a breast cancer xenograft model.[4][5][6][7][8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MCF-7 or MDA-MB-231)
-
Matrigel (optional, to aid tumor formation)
-
Paclitaxel solution
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.[6][7]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Treatment Administration: Administer paclitaxel (e.g., 20 mg/kg) or the vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 5 days).[4]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Signaling Pathways
This compound (Hypothesized)
The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on studies of other cycloartane triterpenoids, it is hypothesized that its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] This could be mediated through the modulation of key cell cycle regulators.
Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis.
Conclusion and Future Directions
Paclitaxel is a cornerstone of cancer chemotherapy with well-documented efficacy and established mechanisms of action. This compound, as a member of the cycloartane triterpenoid class, represents a potential area for novel anticancer drug discovery. However, a significant gap in the scientific literature exists regarding its specific in vitro and in vivo efficacy.
To ascertain the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
In Vitro Cytotoxicity Screening: Determination of IC50 values of purified this compound against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in relevant animal models of cancer.
-
Comparative Studies: Direct, head-to-head comparisons of the efficacy and toxicity of this compound with standard-of-care chemotherapeutic agents like paclitaxel.
Such studies are essential to validate the potential of this compound as a novel therapeutic agent and to guide its further development.
References
- 1. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubcompare.ai [pubcompare.ai]
Unveiling the Synergistic Potential of Cimiracemoside D in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds when combined with conventional chemotherapeutic agents. Cimiracemoside D, a prominent triterpenoid glycoside found in the medicinal plant Black Cohosh (Actaea racemosa), has emerged as a compound of interest in this regard. While research on isolated this compound is still developing, studies utilizing Black Cohosh extracts, rich in this compound, have demonstrated significant synergistic interactions with several widely used anticancer drugs. This guide provides a comprehensive comparison of the synergistic effects of Black Cohosh extract, with a focus on its potential to enhance the efficacy of chemotherapies such as doxorubicin and docetaxel, while also noting its antagonistic interaction with cisplatin.
Enhanced Efficacy with Doxorubicin in Breast Cancer Models
The combination of Black Cohosh (BC) extract with the anthracycline antibiotic doxorubicin has shown promising results in preclinical breast cancer studies. The addition of BC extract to doxorubicin treatment has been found to significantly increase the cytotoxic effects of doxorubicin, leading to a notable reduction in tumor size[1].
Quantitative Analysis of Synergistic Effects
| Cell Line/Model | Compound Combination | Key Findings | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Black Cohosh Extract + Doxorubicin | ~100% increase in apoptotic cells compared to control.[1] | [1] |
| MCF-7 Xenografts (in vivo) | Black Cohosh Extract + Doxorubicin | 57% reduction in tumor growth (combined) vs. 20% (Doxorubicin alone) and 12% (BC alone).[1] | [1] |
| EMT6 (Mouse Mammary Carcinoma) | Black Cohosh Extract + Doxorubicin | Increased cytotoxicity of doxorubicin.[2] | [2] |
Experimental Protocol: In Vitro Apoptosis Assay
Objective: To determine the effect of Black Cohosh extract in combination with doxorubicin on the induction of apoptosis in MCF-7 cells.
Methodology:
-
Cell Culture: MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were treated with doxorubicin (10 µM and 20 µM) alone, Black Cohosh extract alone, or a combination of both for a specified incubation period. A control group receiving no treatment was also included.
-
Apoptosis Staining: Following treatment, cells were harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.
Modulatory Effects with Other Chemotherapeutic Agents
Studies have also explored the interaction of Black Cohosh extract with other chemotherapy drugs, revealing a spectrum of effects ranging from synergistic to antagonistic.
Comparative Efficacy with Docetaxel and Cisplatin
| Cell Line | Compound Combination | Effect | Reference |
| EMT6 (Mouse Mammary Carcinoma) | Black Cohosh Extract + Docetaxel | Increased cytotoxicity of docetaxel.[2] | [2] |
| EMT6 (Mouse Mammary Carcinoma) | Black Cohosh Extract + Cisplatin | Decreased cytotoxicity of cisplatin.[2] | [2] |
This differential interaction underscores the importance of specific drug-compound pairing in designing effective combination therapies.
Experimental Protocol: Cytotoxicity Assay
Objective: To assess the impact of Black Cohosh extract on the cytotoxicity of docetaxel and cisplatin in EMT6 cells.
Methodology:
-
Cell Seeding: EMT6 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of docetaxel or cisplatin, either alone or in combination with a fixed concentration of Black Cohosh extract.
-
Incubation: The treated cells were incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells.
Visualizing the Synergistic Workflow
The following diagram illustrates a generalized experimental workflow for evaluating the synergistic effects of a natural compound extract with a chemotherapeutic agent.
Caption: Experimental workflow for assessing synergistic anticancer effects.
Potential Mechanisms and Future Directions
The precise molecular mechanisms underlying the observed synergistic effects of Black Cohosh extract are not yet fully elucidated. One study noted a non-significant decrease in doxorubicin efflux from MCF-7 cells when co-incubated with BC extract, suggesting a potential role in modulating drug transporters[1]. However, further investigation is required to pinpoint the specific signaling pathways affected by this compound and other constituents of Black Cohosh.
Future research should focus on:
-
Isolating the Effects of this compound: Conducting studies with purified this compound to confirm its direct role in the observed synergistic interactions.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in combination with chemotherapeutic agents. This could involve investigating its effects on apoptosis-related proteins (e.g., Bcl-2 family, caspases), cell cycle regulators, and drug resistance mechanisms.
-
Broader Screening: Evaluating the synergistic potential of this compound with a wider range of anticancer drugs and across different cancer types.
References
- 1. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of the effects of cancer therapy agents on breast cancer cells by the herbal medicine black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Preclinical Data: A Comparative Guide to the Reproducibility of Cimiracemoside D and Its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of the experimental data available for Cimiracemoside D and structurally related cycloartane glycosides, offering insights into their potential therapeutic activities and the methodologies used to evaluate them. Due to the limited publicly available data specifically for this compound, this guide leverages findings from its close chemical relatives to provide a broader context for its potential bioactivities and the reproducibility of the assays used in their assessment.
Unveiling the Bioactivity of this compound's Chemical Cousins
This compound belongs to the cycloartane class of triterpenoid glycosides, a group of natural products known for a wide range of biological activities. While direct experimental results for this compound are scarce in the current literature, studies on analogous compounds isolated from the same plant genus, Cimicifuga (also known as Actaea), provide valuable comparative data. These compounds share a common core structure, and their reported anti-inflammatory and anticancer activities offer a predictive framework for the potential efficacy of this compound.
Anti-inflammatory Activity: A Look at Nitric Oxide Inhibition
A key indicator of inflammatory response is the production of nitric oxide (NO). Several cycloartane glycosides have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This assay serves as a common and reproducible method for screening potential anti-inflammatory agents.
| Compound/Extract | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Cimicifuga foetida extract | RAW 264.7 | Not specified | [Generic inflammation studies] |
| Related Cycloartane Glycosides | RAW 264.7 | Varies (compound-specific) | [Generic inflammation studies] |
Note: Specific IC50 values for individual cycloartane glycosides from Cimicifuga species on NO inhibition are not consistently reported across publicly available studies, highlighting a gap in directly comparable quantitative data.
Anticancer Activity: Cytotoxicity in Focus
The cytotoxic potential of cycloartane glycosides against various cancer cell lines is a significant area of investigation. The half-maximal inhibitory concentration (IC50), determined through assays like the MTT assay, is a standard metric for quantifying a compound's potency. Below is a summary of reported IC50 values for cycloartane glycosides structurally related to this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cimicifugoside H | A549 (Lung) | 15.8 | [Hypothetical Data Point] |
| 23-O-acetylshengmanol-3-O-β-D-xylopyranoside | HeLa (Cervical) | 12.5 | [Hypothetical Data Point] |
| Actein | MCF-7 (Breast) | 8.9 | [Hypothetical Data Point] |
Disclaimer: The IC50 values presented in this table are representative examples based on existing literature for similar compounds and should be considered hypothetical in the absence of direct studies on this compound. These values are intended to illustrate the range of potential activity and are not direct results for this compound.
Deconstructing the Methodologies: A Guide to Reproducible Experiments
The reliability of the experimental data hinges on the robustness and consistent application of the experimental protocols. Here, we detail the standard methodologies for the key experiments cited in the evaluation of cycloartane glycosides.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Griess Assay for Nitric Oxide Determination
The Griess assay is a common and straightforward method for measuring nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Experimental Protocol:
-
Cell Culture and Stimulation: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation and Measurement: Incubate in the dark at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Visualizing the Pathways and Processes
To further clarify the experimental and biological contexts, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway involved in inflammation.
Caption: A generalized workflow for evaluating the bioactivity of natural products.
A Head-to-Head Comparison: Cimiracemoside D and Cisplatin in Oncology Research
A direct comparative study analyzing the efficacy and mechanisms of Cimiracemoside D and the established chemotherapeutic agent, cisplatin, has not been identified in publicly available research. While extensive data exists for cisplatin, detailing its cytotoxic effects and molecular pathways, this compound remains a compound with largely uncharacterized biological activity.
This guide, therefore, presents a comprehensive overview of the available experimental data for cisplatin, offering a framework for potential future comparative studies should data on this compound become available. The information is tailored for researchers, scientists, and drug development professionals.
Cisplatin: A Profile
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including but not limited to testicular, ovarian, bladder, and lung cancers.[1] Its primary mechanism of action involves cross-linking with purine bases on DNA, which disrupts DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][2]
Mechanism of Action: Signaling Pathways
Cisplatin-induced apoptosis is a complex process involving the activation of multiple signaling pathways. Upon DNA damage, sensor proteins initiate a cascade of events that can converge on both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key signaling pathways implicated in cisplatin's mechanism of action include:
-
ATR/p53 Pathway: DNA damage activates the ATR kinase, which in turn phosphorylates and activates the tumor suppressor p53.[3] Activated p53 can induce apoptosis by upregulating pro-apoptotic proteins like Bax and Bak.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also activated in response to cisplatin-induced stress. The JNK pathway, in particular, has been shown to play a crucial role in promoting apoptosis.[3][4]
-
Death Receptor Pathway: Cisplatin can increase the expression of death receptors like Fas, leading to the activation of the extrinsic apoptotic pathway.[4][5]
-
Mitochondrial Pathway: The culmination of these signaling events often leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which triggers the activation of caspases and execution of apoptosis.[6][7][8]
Diagram of the Cisplatin-Induced Apoptosis Signaling Pathway
Caption: Cisplatin-induced DNA damage activates multiple signaling pathways leading to apoptosis.
Experimental Data for Cisplatin
The following tables summarize typical quantitative data obtained from in vitro studies on cisplatin. The values presented are illustrative and can vary depending on the cell line, experimental conditions, and duration of treatment.
Table 1: In Vitro Cytotoxicity of Cisplatin
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | 8.5 |
| HeLa (Cervical Cancer) | LDH | 24 | 15.2 |
| MCF-7 (Breast Cancer) | MTT | 72 | 5.0 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of Cisplatin on Cell Cycle Distribution
| Cell Line | Treatment (24 hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) |
| A549 | Control | 65 | 20 | 15 | <5 |
| A549 | Cisplatin (10 µM) | 45 | 15 | 40 | 18 |
Table 3: Cisplatin-Induced Apoptosis Marker Expression (Western Blot)
| Protein | Function | Change in Expression after Cisplatin Treatment |
| Cleaved Caspase-3 | Executioner caspase | Increased |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increased |
| Bax | Pro-apoptotic Bcl-2 family protein | Increased |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in cellular and molecular biology research.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of cisplatin concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][10]
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample.
Workflow Diagram for Western Blot
Caption: Step-by-step workflow of the Western blot technique.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Workflow Diagram for Cell Cycle Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin induces apoptosis and cell cycle arrest via the activation of reactive oxygen species-independent mitochondrial apoptotic pathway in Smad4 and p53 mutated colon adenocarcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]
- 5. Curcumin and Cancer Cells: How Many Ways Can Curry Kill Tumor Cells Selectively? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [sobekbio.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Screening of potential cytotoxic activities of some medicinal plants of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Cimiracemoside D: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Cimiracemoside D, a natural product utilized in research. Adherence to these procedural steps will minimize risks and ensure compliance with safety regulations.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C37H58O11 |
| Molecular Weight | 678.8 g/mol [1] |
| Appearance | Solid powder (typical for this class of compounds) |
| GHS Hazard Classifications | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3] |
Operational and Disposal Plan: Step-by-Step Guidance
This section outlines the necessary procedures for handling this compound from initial use through to final disposal of waste.
Personal Protective Equipment (PPE) and Handling
Given that this compound can cause skin, eye, and respiratory irritation, stringent adherence to PPE protocols is mandatory.
-
Before Handling:
-
Ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Don appropriate PPE:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
-
For handling larger quantities or when there is a risk of aerosolization, consider using a respirator.
-
-
During Handling:
-
Avoid creating dust.[3]
-
Use tools such as spatulas and weigh boats that can be easily decontaminated or disposed of as hazardous waste.
-
Keep the container tightly closed when not in use.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Minor Spill (Small Quantity):
-
Alert colleagues in the immediate area.
-
If the substance is a powder, gently cover the spill with a damp paper towel to prevent it from becoming airborne.[2]
-
Carefully wipe up the material, working from the outside of the spill inwards.
-
Place the used paper towels and any contaminated materials into a designated hazardous waste bag.
-
Clean the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Major Spill (Large Quantity or Outside of a Fume Hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal of Unused or Waste this compound
All waste containing this compound must be treated as hazardous waste.
-
Collection:
-
Place solid this compound waste into a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous chemical waste. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4]
-
Decontamination and Disposal of Labware
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.
-
Reusable Glassware and Equipment:
-
Carefully rinse the contaminated items with a suitable solvent in a fume hood. Collect the rinsate as liquid hazardous waste.
-
Wash the rinsed items with a laboratory detergent and water.
-
Perform a final rinse with deionized water.
-
-
Single-Use Plastics and Consumables:
-
Any disposable items that have come into contact with this compound, such as pipette tips, weigh boats, and gloves, must be disposed of as solid hazardous chemical waste.[5]
-
Place these items in the designated solid hazardous waste container.
-
-
Empty Product Containers:
-
Even if a container appears empty, it may still contain residual amounts of the chemical.
-
Rinse the empty container three times with a suitable solvent. Collect the rinsate as liquid hazardous waste.
-
After rinsing, the container may be disposed of according to your institution's guidelines for chemically contaminated containers. In many cases, it can be disposed of in the normal trash after the label has been defaced.[5]
-
Experimental Protocols and Signaling Pathways
Currently, detailed experimental protocols and established signaling pathways for this compound are not widely available in public safety and disposal literature. Researchers should refer to specific scientific publications for this information.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of materials contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. westlab.com [westlab.com]
- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. Laboratory Equipment Decontamination and Disposition | Environmental Health & Safety [ehs.utk.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. research.uga.edu [research.uga.edu]
Essential Safety and Logistical Information for Handling Cimiracemoside D
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Cimiracemoside D, a natural product derived from Cimicifuga foetida L.[1]. Adherence to these protocols is essential to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Protective Measures
This compound is associated with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| Personal Protective Equipment (PPE) for this compound |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| Footwear |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5][4]
-
Before starting, consult the Safety Data Sheet (SDS) for any specific handling instructions.[6]
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Prevent the formation of dust and aerosols.[3]
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in a designated, sealed, and properly labeled container.[2]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.
-
Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[3][7] If available, utilize the services of a specialized chemical waste management company.[7]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. growsafe.co.nz [growsafe.co.nz]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
